1-Phenylbut-3-yn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUZTCYOCCUTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452023 | |
| Record name | 1-phenylbut-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-36-8 | |
| Record name | 1-phenylbut-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbut-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylbut-3-yn-1-ol (CAS: 1743-36-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenylbut-3-yn-1-ol, a secondary alcohol and terminal alkyne with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and explores its potential biological activities based on related structures.
Chemical and Physical Properties
This compound is a chiral molecule that possesses both a hydroxyl group and a terminal alkyne, making it a valuable precursor for the synthesis of more complex molecules. Its aromatic ring and reactive functional groups contribute to its unique chemical characteristics.
| Property | Value | Reference |
| CAS Number | 1743-36-8 | [1] |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Phenyl-1-butyn-4-ol, Phenylpropargylcarbinol | |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Spectroscopic Data
The structural features of this compound have been characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic, carbinol, methylene, and terminal alkyne protons.
¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct peaks corresponding to the carbons of the phenyl ring, the carbon bearing the hydroxyl group, the methylene carbon, and the two sp-hybridized carbons of the alkyne.
Note: Specific chemical shift values and coupling constants can be found in the supporting information of relevant research articles.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | ~3600-3200 (broad) |
| C≡C-H stretch (terminal alkyne) | ~3300 (sharp) |
| C≡C stretch (alkyne) | ~2150-2100 (weak) |
| C-H stretch (aromatic) | ~3100-3000 |
| C=C stretch (aromatic) | ~1600, 1450 |
| C-O stretch (alcohol) | ~1260-1000 |
Mass Spectrometry (MS)
Mass spectrometry data would reveal the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak (M⁺) would be expected at m/z = 146.
Experimental Protocols
The synthesis of this compound is typically achieved through the nucleophilic addition of a propargyl organometallic reagent to benzaldehyde.
General Synthesis of Aromatic Homopropargyl Alcohols
This protocol is adapted from a general procedure for the synthesis of aromatic homopropargyl alcohols and can be applied to the synthesis of this compound.[2][3]
Materials:
-
Benzaldehyde
-
Propargyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Preparation of Propargylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.
-
Reaction with Benzaldehyde: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel.
-
Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
References
An In-depth Technical Guide to 1-Phenylbut-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylbut-3-yn-1-ol is a secondary propargylic alcohol featuring a phenyl group and a terminal alkyne. Its unique bifunctional nature, combining the reactivity of an alcohol and an alkyne, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to researchers in chemistry and drug development.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1743-36-8 | [1] |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Boiling Point | 83 °C at 0.2 mmHg (Predicted) | [2] |
| Density | 1.049 g/cm³ (Predicted) | [2] |
| LogP | 1.74330 (Predicted) | [2] |
| Polar Surface Area | 20.23 Ų | [1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (CDCl₃, ppm): Aromatic protons (multiplet, ~7.2-7.4), carbinol proton (-CH(OH)-) (triplet), methylene protons (-CH₂-) (doublet of doublets), alkynyl proton (triplet). The alkyne proton typically appears around 2.5 ppm.[3] |
| ¹³C NMR | Expected chemical shifts (CDCl₃, ppm): Aromatic carbons (~125-142), carbinol carbon (~65-75), methylene carbon, and two distinct alkynyl carbons (~70 and ~80).[1][4] |
| Infrared (IR) | Expected characteristic peaks (cm⁻¹): O-H stretch (~3300-3400, broad), C≡C-H stretch (~3300, sharp), C≡C stretch (~2100-2200, weak), C-O stretch (~1050-1150), and aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | Expected fragmentation pattern: Molecular ion peak (M⁺) at m/z = 146. Key fragments may include loss of water (M-18), loss of the propargyl group, and fragments corresponding to the phenyl group (e.g., m/z = 77, 105).[1] |
Synthesis and Experimental Protocols
This compound can be synthesized via the nucleophilic addition of a propargyl organometallic reagent to benzaldehyde.
Synthesis of this compound
Reaction: Nucleophilic addition of propargyl magnesium bromide to benzaldehyde.
Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of propargyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by the hydroxyl and terminal alkyne functional groups.
Key Reactions
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylbut-3-yn-1-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargylic alcohols can undergo a rearrangement to form α,β-unsaturated carbonyl compounds.[5][6]
-
Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex structures.[7]
-
Click Chemistry: The terminal alkyne is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
-
Reduction: The alkyne can be selectively reduced to the corresponding alkene (1-phenylbut-3-en-1-ol) or fully saturated alcohol (1-phenylbutan-1-ol) using appropriate reducing agents (e.g., Lindlar's catalyst for the cis-alkene, or H₂/Pd-C for the alkane).[8]
Caption: Key chemical transformations of this compound.
Potential Biological Activity and Screening Workflow
While there is limited direct research on the biological activities of this compound, related propargyl alcohols are known to be precursors for various pharmaceuticals and agrochemicals.[9] The alkene analog, 1-phenyl-3-buten-1-ol, is under investigation for its potential therapeutic properties and interaction with enzymes like alcohol dehydrogenases.[3] This suggests that this compound could be a valuable scaffold for drug discovery.
A general workflow for investigating the biological activity of this compound is proposed below.
Caption: Proposed workflow for biological activity screening.
Applications
The primary application of this compound is as a versatile building block in organic synthesis.[8] Its ability to undergo a variety of chemical transformations makes it a valuable precursor for:
-
Pharmaceuticals: As a scaffold for the synthesis of complex, biologically active molecules.[9]
-
Agrochemicals: In the development of novel pesticides and herbicides.[9]
-
Materials Science: As a monomer or cross-linking agent in the synthesis of polymers.[5]
-
Corrosion Inhibition: Propargyl alcohols are known to be effective corrosion inhibitors for various metals.[5]
Conclusion
This compound is a chemical compound with significant potential for applications in organic synthesis, drug discovery, and materials science. Its rich reactivity, stemming from the presence of both a hydroxyl and a terminal alkyne group, allows for a wide range of chemical modifications. While further research is needed to fully elucidate its biological activities, its structural motifs suggest it is a promising candidate for the development of novel therapeutic agents and other functional molecules. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this versatile compound.
References
- 1. This compound | C10H10O | CID 11019006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PHENYL-3-BUTYN-1-OL | CAS#:1743-36-8 | Chemsrc [chemsrc.com]
- 3. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. rawsource.com [rawsource.com]
- 8. 1-Phenyl-3-buten-1-ol | 936-58-3 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1-Phenylbut-3-yn-1-ol
This guide provides comprehensive technical information on 1-Phenylbut-3-yn-1-ol, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental molecular properties, experimental protocols, and relevant biochemical pathways.
Core Molecular Data
The fundamental quantitative data for this compound is summarized below, providing a quick reference for its key molecular characteristics.
| Property | Value |
| Molecular Formula | C10H10O[1] |
| Molecular Weight | 146.186 g/mol [1] |
| Exact Mass | 146.073 g/mol [1] |
| Density (Predicted) | 1.049 g/cm³[1] |
| Boiling Point | 83°C at 0.2 mmHg[1] |
| PSA (Polar Surface Area) | 20.23 Ų[1] |
| LogP | 1.74330[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below is a representative protocol for the synthesis of this compound.
Synthesis of this compound via Alkynylation of Benzaldehyde
This procedure outlines the addition of an ethynyl group to benzaldehyde, a common method for synthesizing propargyl alcohols.
Materials:
-
Benzaldehyde
-
Ethynylmagnesium bromide (or a similar alkynylating agent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: A round-bottom flask is charged with a solution of benzaldehyde in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Addition of Alkynylating Agent: A solution of ethynylmagnesium bromide in THF is added dropwise to the stirred benzaldehyde solution. The reaction is monitored for completion using thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined.
-
Drying and Filtration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the analysis and characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 1-Phenylbut-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-phenylbut-3-yn-1-ol. While exhaustive experimental data is not publicly available, this document presents the expected spectral characteristics based on the molecular structure, alongside detailed experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a drug development context.
Introduction to this compound and its Spectroscopic Characterization
This compound is a secondary alcohol containing both a phenyl ring and a terminal alkyne functionality. This unique combination of structural motifs makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.
Predicted 1H and 13C NMR Spectral Data
While a comprehensive, publicly accessible dataset for the 1H and 13C NMR of this compound is not available, the following tables summarize the expected chemical shifts (δ) and multiplicities based on the compound's structure. The predictions are derived from known chemical shift ranges for similar functional groups.
Table 1: Predicted 1H NMR Spectral Data for this compound in CDCl3
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | ~7.25-7.40 | Multiplet | 5H | - |
| H-b | ~4.90 | Triplet | 1H | ~6.5 |
| H-c | ~2.60 | Doublet of Triplets | 2H | ~6.5, ~2.5 |
| H-d | ~2.05 | Triplet | 1H | ~2.5 |
| OH | Variable | Singlet (broad) | 1H | - |
Table 2: Predicted 13C NMR Spectral Data for this compound in CDCl3
| Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~142 |
| C-2, C-6 | ~128 |
| C-3, C-5 | ~129 |
| C-4 | ~126 |
| C-7 | ~72 |
| C-8 | ~30 |
| C-9 | ~81 |
| C-10 | ~71 |
Experimental Protocols for NMR Spectroscopy
The following are detailed methodologies for acquiring high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl3.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
1H NMR Acquisition Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient.
13C NMR Acquisition Parameters
-
Spectrometer: A 100 MHz or higher frequency (for 13C) NMR spectrometer.
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the quaternary alkyne carbon.
-
Number of Scans (ns): 128-1024 scans, as 13C has a much lower natural abundance than 1H.
-
Spectral Width (sw): A spectral width of 200-240 ppm is appropriate.
Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum and pick the peaks for both 1H and 13C spectra.
Visualizations
The following diagrams illustrate the experimental workflow for NMR spectroscopy and the logical relationships of the atomic positions in this compound for spectral assignment.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Structure and NMR assignments for this compound.
Conclusion
This technical guide has outlined the expected 1H and 13C NMR spectral characteristics of this compound and provided a detailed set of protocols for their experimental acquisition and processing. While experimentally obtained and verified spectral data is not widely disseminated, the information herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The provided methodologies and predicted data will aid in the synthesis, purification, and structural confirmation of this important chemical entity, ensuring its quality and integrity in drug development pipelines. Further empirical studies are encouraged to populate public databases with the definitive spectral data for this compound.
Spectroscopic Analysis of 1-Phenylbut-3-yn-1-ol: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 1-Phenylbut-3-yn-1-ol. Aimed at researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic data for this compound, details the experimental protocols for its analysis, and situates the role of these analytical techniques within the broader context of pharmaceutical quality control. While specific experimental data for this compound is not publicly available, this guide presents a robust theoretical framework based on the known spectroscopic behavior of its constituent functional groups.
Introduction
This compound is a secondary alcohol containing both a phenyl group and a terminal alkyne. This unique combination of functional groups makes it a molecule of interest in organic synthesis and potentially in the development of novel pharmaceutical compounds. Spectroscopic analysis is a cornerstone of modern pharmaceutical research and development, providing critical information on molecular structure, purity, and identity.[1][2] This guide focuses on two fundamental spectroscopic techniques: Infrared (IR) spectroscopy, which probes the vibrational modes of functional groups, and mass spectrometry (MS), which provides information about the molecular weight and fragmentation pattern of a molecule. Understanding the expected spectroscopic signature of this compound is essential for its unambiguous identification and characterization.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from IR and mass spectrometry analysis of this compound. These predictions are based on the characteristic spectroscopic features of alcohols, terminal alkynes, and aromatic compounds.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, alkyne, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| ~3300 (broad) | O-H | Stretching | Strong |
| ~3300 (sharp) | ≡C-H | Stretching | Strong |
| ~3100-3000 | C-H (aromatic) | Stretching | Medium |
| ~2950-2850 | C-H (aliphatic) | Stretching | Medium |
| ~2120 | C≡C | Stretching | Weak to Medium |
| ~1600, ~1490, ~1450 | C=C (aromatic) | Stretching | Medium |
| ~1200-1000 | C-O | Stretching | Strong |
| ~750-700 and ~700-650 | C-H (aromatic) | Out-of-plane Bending | Strong |
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation patterns of alcohols are often characterized by alpha-cleavage and dehydration.[3][4]
| m/z Ratio | Proposed Fragment Ion | Description |
| 146 | [C₁₀H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 128 | [C₁₀H₈]⁺˙ | Loss of H₂O (M-18) |
| 117 | [C₉H₉]⁺ | Loss of CHO (M-29) |
| 105 | [C₇H₅O]⁺ | Alpha-cleavage, loss of C₃H₅ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl ring |
Experimental Protocols
The following protocols provide detailed methodologies for acquiring the IR and mass spectra of this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Isopropanol or ethanol for cleaning
-
Kimwipes or other lint-free tissue
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal is completely covered by the liquid sample.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The acquired interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol or ethanol and a lint-free wipe after the measurement is complete.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Helium (carrier gas)
-
This compound sample
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS System Setup:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Oven Program: Program the GC oven temperature to separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Set the mass range to be scanned (e.g., m/z 40-400).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injector using a microsyringe.
-
Data Acquisition: The sample is vaporized and carried through the GC column by the helium carrier gas, where it is separated from other components. As the this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum for this peak can then be extracted and analyzed to identify the molecular ion and major fragment ions.
Application in Pharmaceutical Development
Spectroscopic techniques are integral to the pharmaceutical industry, from early-stage drug discovery through to manufacturing and quality control.[5][6] They are essential for ensuring the identity, purity, and consistency of active pharmaceutical ingredients (APIs) and final drug products.
The following diagrams illustrate the workflow of spectroscopic analysis in a pharmaceutical context.
Conclusion
This technical guide has provided a comprehensive overview of the expected IR and mass spectrometric data for this compound, along with detailed experimental protocols for their acquisition. While based on theoretical predictions, this information serves as a valuable resource for the identification and characterization of this molecule. The integration of spectroscopic techniques into the pharmaceutical development pipeline is crucial for ensuring the quality, safety, and efficacy of new drug products. The workflows presented herein illustrate the logical progression of spectroscopic analysis in a regulated environment.
References
- 1. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. news-medical.net [news-medical.net]
Physical properties of 1-Phenylbut-3-yn-1-ol (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 1-Phenylbut-3-yn-1-ol, a valuable synthetic intermediate. The document outlines its boiling point and addresses the current availability of melting point data. Furthermore, it details standardized experimental protocols for the determination of these critical physical constants, ensuring accurate and reproducible results in a laboratory setting.
Physical Properties of this compound
The physical characteristics of a compound are fundamental to its handling, purification, and application in synthetic chemistry. The following table summarizes the available quantitative data for this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 83 °C | at 0.2 mmHg |
| Melting Point | Not available in cited literature | - |
It is important to note that while a boiling point has been reported under reduced pressure, the melting point for this compound is not readily found in a comprehensive search of scientific literature.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties such as melting and boiling points is crucial for the characterization and purity assessment of a chemical compound. Below are detailed methodologies for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline organic compounds, this transition occurs over a narrow range. A common and effective method for this determination is the use of a melting point apparatus, such as a Mel-Temp or a Thiele tube.
Protocol using a Melting Point Apparatus:
-
Sample Preparation: A small amount of the solid organic compound is finely powdered and packed tightly into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute as the expected melting point is approached.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Completion: The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A widely used technique for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube or an aluminum block.[1]
Protocol using a Thiele Tube:
-
Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.[1]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil. The thermometer bulb should be level with the sample.
-
Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform temperature distribution throughout the oil bath.[2]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[1]
-
Recording the Boiling Point: The heat source is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[2]
-
Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the physical properties of an organic compound.
Caption: General experimental workflow for determining the melting and boiling points of a chemical substance.
References
Solubility Profile of 1-Phenylbut-3-yn-1-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenylbut-3-yn-1-ol, a valuable intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in common organic solvents and standardized methodologies for solubility determination.
Executive Summary
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with protic solvents, while the nonpolar phenyl ring and butynyl chain favor interactions with nonpolar and moderately polar aprotic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for effective solvation of the alcohol group, while their organic nature is compatible with the rest of the molecule. |
| Nonpolar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The significant nonpolar character of the phenyl ring and hydrocarbon backbone promotes solubility in these solvents through van der Waals forces. |
| Nonpolar | Hexane, Toluene | Moderate to Low | While the nonpolar parts of the molecule are compatible, the polar hydroxyl group may limit miscibility, especially with highly nonpolar solvents like hexane. |
| Aqueous | Water | Low / Insoluble | The large nonpolar surface area of the molecule dominates over the single polar hydroxyl group, leading to poor solubility in water.[1] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the accurate determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or on a stirrer. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solute to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric and/or Chromatographic Analysis:
-
Gravimetric Method (for non-volatile solvents):
-
Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood until a constant weight of the solute is obtained.
-
Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.
-
-
Chromatographic Method (preferred):
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.
-
The calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative experimental data for the solubility of this compound in common organic solvents is not currently available in the public domain, its chemical structure provides a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining reliable and reproducible data. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 1-Phenylbut-3-yn-1-ol
This technical guide provides a comprehensive overview of the synthesis, properties, and reaction mechanisms of 1-Phenylbut-3-yn-1-ol, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Discovery and First Reported Synthesis
While a singular, definitive publication marking the first-ever synthesis of this compound is not readily apparent in readily available literature, its preparation falls under the well-established class of reactions for forming propargyl alcohols. The most probable and historically significant method for its initial synthesis is the Grignard reaction. This reaction involves the addition of a propargyl organometallic species to an aldehyde. Specifically, the reaction of propargylmagnesium bromide with benzaldehyde represents a classic and efficient route to this compound.
The Barbier reaction, a related method where the organometallic reagent is generated in situ, also provides a viable pathway for the synthesis of such compounds.[1]
Physicochemical Properties
This compound is a secondary alcohol containing both a phenyl group and a terminal alkyne. Its physical and spectroscopic properties are well-documented.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Boiling Point | 80 °C at 0.5 mmHg[2] |
| Density | 1.0265 g/mL at 29 °C[2] |
| Refractive Index (n²⁶) | 1.5457[2] |
Spectroscopic Data
The structural features of this compound are confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy (60 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.95 ppm | t | 1H | Acetylenic H |
| 2.50 ppm | dd | 2H | Aliphatic CH₂ |
| 3.50 ppm | s (broad) | 1H | OH |
| 4.70 ppm | t | 1H | Methine CH |
| 7.25 ppm | m | 5H | Aromatic H |
Data sourced from ChemSpider SyntheticPage 537[2]
Infrared (IR) Spectroscopy (Neat Film)
| Wavenumber (cm⁻¹) | Description |
| 3400 (s) | O-H stretch |
| 3300 (s, spike) | ≡C-H stretch |
| 3030 (m) | Aromatic C-H stretch |
| 2900 (m) | Aliphatic C-H stretch |
| 2120 (w) | C≡C stretch |
| 1600 (w), 1490 (s), 1450 (s) | Aromatic C=C stretch |
Data sourced from ChemSpider SyntheticPage 537[2]
Experimental Protocol: Synthesis via Grignard Reaction
The following protocol details a representative classical synthesis of this compound using the Grignard reaction. This method is based on well-established procedures for the synthesis of similar acetylenic alcohols.[2][3]
Materials:
-
Magnesium turnings
-
Mercuric chloride (catalyst)
-
Propargyl bromide
-
Anhydrous diethyl ether
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Nitrogen or Argon gas inlet
Procedure:
-
Preparation of the Grignard Reagent:
-
An oven-dried three-neck flask is equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
The flask is charged with magnesium turnings (1.0 mol) and a catalytic amount of mercuric chloride.
-
A solution of propargyl bromide (1.0 mol) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred and may require gentle heating to start.
-
After the initial exothermic reaction subsides, the remaining propargyl bromide solution is added at a rate that maintains a gentle reflux.
-
The mixture is then stirred at room temperature until the magnesium is consumed, forming a solution of propargylmagnesium bromide. To avoid rearrangement of the Grignard reagent, it is crucial to use the reagent immediately.[3]
-
-
Reaction with Benzaldehyde:
-
The solution of propargylmagnesium bromide is cooled in an ice bath.
-
A solution of freshly distilled benzaldehyde (0.9 mol) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
-
Reaction Mechanism and Workflow
The synthesis of this compound via the Grignard reaction proceeds through a well-understood nucleophilic addition mechanism.
The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the propargyl Grignard reagent on the electrophilic carbonyl carbon of benzaldehyde.
References
An In-depth Technical Guide to the Key Chemical Features of 1-Phenylbut-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylbut-3-yn-1-ol is a propargylic alcohol of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring, a hydroxyl group, and a terminal alkyne, provides a versatile scaffold for the synthesis of more complex molecules. This guide details the core chemical and physical properties of this compound, provides an experimental protocol for its synthesis, and presents its characteristic spectroscopic data. The strategic importance of this compound as a synthetic intermediate is also discussed, with a focus on its reactivity.
Chemical and Physical Properties
This compound is a chiral secondary alcohol. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 146.19 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 1743-36-8 | --INVALID-LINK-- |
| Appearance | Light yellow oil | --INVALID-LINK-- |
| Boiling Point | 80 °C at 0.5 mmHg; 89 °C at 1 mmHg | --INVALID-LINK-- |
| Density | 1.0265 g/cm³ at 29 °C | --INVALID-LINK-- |
| Refractive Index (n_D) | 1.5457 at 26 °C; 1.5470 at 20 °C | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents like diethyl ether. | --INVALID-LINK-- |
Spectroscopic Data
The structural features of this compound are well-defined by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | s | 5H | Aromatic protons (C₆H₅) |
| 4.70 | t | 1H | Methine proton (-CH(OH)-) |
| 3.50 | br s | 1H | Hydroxyl proton (-OH) |
| 2.50 | dd | 2H | Methylene protons (-CH₂-) |
| 1.95 | t | 1H | Acetylenic proton (≡C-H) |
Solvent: CDCl₃, Frequency: 60 MHz[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule.
Caption: Structure of this compound with atom numbering for NMR.
| Atom Number | Chemical Shift (δ) ppm |
| C1-C6 (Aromatic) | ~126-142 |
| C7 (-CH(OH)-) | ~70 |
| C10 (-CH₂-) | ~30-40 |
| C11 (≡C-) | ~80 |
| C12 (≡CH) | ~70 |
(Note: Approximate chemical shifts are based on typical values for similar structures and the provided spectrum in the supporting information of a Royal Society of Chemistry publication.[2] Precise values from the original source should be consulted for definitive assignments.)
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of the key functional groups.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, broad | O-H stretch (hydroxyl group) |
| 3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |
| 3030 | Medium | C-H stretch (aromatic) |
| 2900 | Medium | C-H stretch (aliphatic) |
| 2120 | Weak | C≡C stretch (alkyne) |
| 1600, 1490 | Weak, Strong | C=C stretch (aromatic ring) |
| 755, 700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 146.
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction between benzaldehyde and a propargyl Grignard reagent.[1]
Materials and Equipment
-
Magnesium turnings
-
Mercuric chloride (catalyst, TOXIC )
-
Propargyl bromide
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for Grignard reaction (oven-dried)
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Preparation of the Grignard Reagent:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, magnesium turnings (1.1 equivalents) and a catalytic amount of mercuric chloride are placed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure the complete formation of the propargylmagnesium bromide.
-
-
Reaction with Benzaldehyde:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cold, stirred Grignard solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
The resulting mixture is transferred to a separatory funnel, and the ether layer is separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with water and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a light yellow oil.
-
The crude product is purified by vacuum distillation (e.g., 80 °C at 0.5 mmHg) to afford pure this compound.[1]
-
Reactivity and Synthetic Applications
This compound is a valuable building block in organic synthesis due to the presence of three reactive sites: the hydroxyl group, the terminal alkyne, and the benzylic position.
-
Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylbut-3-yn-1-one. It can also undergo esterification or etherification reactions.
-
Reactions of the Alkyne: The terminal alkyne is particularly versatile. It can participate in:
-
Sonogashira coupling: To form new carbon-carbon bonds with aryl or vinyl halides.
-
Click chemistry (Azide-alkyne cycloaddition): To form triazoles.
-
Hydration: To yield the corresponding methyl ketone.
-
Reduction: Selective reduction of the alkyne to an alkene (to form 1-phenylbut-3-en-1-ol) or a fully saturated alkane is possible.[3]
-
-
Cyclization Reactions: The proximity of the hydroxyl group and the alkyne allows for intramolecular cyclization reactions, often catalyzed by transition metals like gold or silver, to form substituted furans or other heterocyclic systems.
Visualizations
Synthesis Workflow
The synthesis of this compound via the Grignard reaction can be depicted as a straightforward workflow.
Caption: Workflow for the synthesis of this compound.
Key Reactivity Pathways
The versatile reactivity of this compound makes it a valuable intermediate.
Caption: Key synthetic transformations of this compound.
Conclusion
This compound is a synthetically useful molecule with well-defined chemical and spectroscopic properties. Its preparation via the Grignard reaction is a robust and scalable method. The presence of multiple reactive functional groups makes it a key intermediate for the synthesis of a wide range of more complex organic molecules, including potential pharmaceutical candidates and other high-value chemical entities. This guide provides a foundational understanding of this important compound for researchers in the chemical and pharmaceutical sciences.
References
Stereoisomers of 1-Phenylbut-3-yn-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1-phenylbut-3-yn-1-ol, a chiral propargyllic alcohol with significant potential as a building block in organic synthesis and drug development. Due to the presence of a stereocenter at the carbinol carbon, this compound exists as a pair of enantiomers, the (R)- and (S)-forms. The precise control of stereochemistry is often crucial for determining the biological activity and pharmacological properties of chiral molecules. This guide details the properties of these stereoisomers, methods for their synthesis and separation, and analytical techniques for determining their stereochemical purity.
Core Concepts of Stereoisomerism in this compound
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group. This results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers, (S)-1-phenylbut-3-yn-1-ol and its (R)-counterpart, exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules, including biological receptors.
Quantitative Data Summary
While specific experimental data for the enantiomers of this compound is not extensively reported in publicly available literature, the following tables summarize the known properties of the racemic mixture and provide illustrative data from closely related chiral alcohols to offer a comparative perspective.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number (Racemate) | 1743-36-8 | [1] |
| CAS Number ((S)-enantiomer) | 83816-45-9 | N/A |
Table 2: Illustrative Enantioselective Synthesis Data for Structurally Similar Propargyl Alcohols
| Aldehyde | Alkyne | Chiral Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / N-methylephedrine | 95 | >99 | [2] |
| Benzaldehyde | 1-Hexyne | Zn(OTf)₂ / N-methylephedrine | 92 | 98 | [2] |
| Benzaldehyde | Trimethylsilylacetylene | Dinuclear Zinc Catalyst | 94 | 91 | [3] |
Note: This table provides examples of asymmetric alkynylation reactions to produce chiral propargyl alcohols and is intended to be illustrative of the methodologies applicable to the synthesis of this compound enantiomers.
Experimental Protocols
Detailed experimental protocols for the synthesis and resolution of this compound enantiomers are scarce. Therefore, the following sections provide representative methodologies based on well-established procedures for analogous compounds. These protocols are intended to serve as a starting point for the development of specific procedures for this compound.
Protocol 1: Asymmetric Synthesis via Catalytic Alkynylation of Benzaldehyde
This protocol is based on the general method for the asymmetric addition of terminal alkynes to aldehydes using a chiral catalyst.[2][3]
Materials:
-
Benzaldehyde
-
Propargyl bromide or a suitable propargylating agent
-
A zinc source (e.g., diethylzinc or zinc triflate)
-
A chiral ligand (e.g., N-methylephedrine or a chiral amino alcohol)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand in the anhydrous solvent.
-
Add the zinc source dropwise at a controlled temperature (e.g., 0 °C or room temperature) and stir for the recommended time to form the chiral catalyst complex.
-
To a separate flask, prepare the alkynylzinc reagent by reacting the terminal alkyne with the zinc source.
-
Add the aldehyde to the catalyst mixture, followed by the slow addition of the alkynylzinc reagent at a low temperature (e.g., -20 °C to 0 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantioenriched this compound.
-
Determine the enantiomeric excess (ee%) of the product using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.
Protocol 2: Chiral Resolution via Lipase-Catalyzed Kinetic Resolution
This protocol is based on the enzymatic kinetic resolution of racemic secondary alcohols, a widely used method for obtaining enantiomerically pure compounds.[4][5][6]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Standard reaction glassware
-
Silica gel for column chromatography
Procedure:
-
To a flask containing the racemic this compound dissolved in the anhydrous organic solvent, add the acyl donor.
-
Add the immobilized lipase to the mixture.
-
If necessary, add activated molecular sieves.
-
Seal the flask and stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain a mixture of the unreacted this compound enantiomer and the acylated enantiomer.
-
Separate the unreacted alcohol from the ester product using column chromatography on silica gel.
-
The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiomer of this compound.
-
Analyze the enantiomeric purity of both the resolved alcohol and the deprotected ester using chiral HPLC.
Mandatory Visualizations
Logical Workflow for Synthesis and Resolution of this compound Stereoisomers
Caption: Workflow for obtaining stereoisomers of this compound.
This guide provides a foundational understanding of the stereoisomers of this compound. While direct experimental data is limited, the principles and representative protocols outlined here offer a robust framework for researchers and scientists in the field of drug development and organic synthesis to approach the preparation and characterization of these valuable chiral building blocks.
References
- 1. This compound | C10H10O | CID 11019006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Enantioselective Synthesis of (R)-1-Phenylbut-3-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the enantioselective synthesis of (R)-1-Phenylbut-3-yn-1-ol, a valuable chiral building block in organic synthesis and drug development. The described methodology focuses on a robust and highly selective catalytic system, ensuring high yields and excellent enantiomeric purity of the target compound.
Introduction
Chiral propargyl alcohols are crucial intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. Among these, (R)-1-Phenylbut-3-yn-1-ol serves as a versatile synthon, featuring a stereogenic center and a terminal alkyne moiety that allows for further functionalization through various coupling reactions. The development of efficient and highly enantioselective methods for its synthesis is therefore of significant interest. This protocol details a well-established method for the asymmetric addition of a propargyl group to benzaldehyde, utilizing a chiral catalyst to control the stereochemical outcome of the reaction.
Data Presentation
The following table summarizes the typical results obtained for the enantioselective synthesis of (R)-1-Phenylbut-3-yn-1-ol using a zinc-based catalytic system with a chiral ligand. This method consistently provides high yields and exceptional enantioselectivity.
| Entry | Catalyst System | Aldehyde | Alkyne Source | Solvent | Yield (%) | e.e. (%) |
| 1 | Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Propargyl Bromide / Zn | Toluene | 85-95 | >98 |
Experimental Protocols
This section provides a detailed methodology for the enantioselective synthesis of (R)-1-Phenylbut-3-yn-1-ol based on the catalytic asymmetric addition of an in-situ generated zinc acetylide to benzaldehyde.
Materials:
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Benzaldehyde (freshly distilled)
-
Propargyl bromide (as a solution in toluene)
-
Zinc dust (activated)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add Zn(OTf)₂ (0.1 eq) and (+)-N-Methylephedrine (0.12 eq).
-
Add anhydrous toluene (5 mL per 1 mmol of aldehyde) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried flask, add activated zinc dust (2.0 eq).
-
To the flask containing the catalyst, add freshly distilled benzaldehyde (1.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Propargylating Agent:
-
Slowly add a solution of propargyl bromide (1.5 eq) in anhydrous toluene to the flask containing the activated zinc dust to initiate the formation of the propargylzinc reagent.
-
After the initial exotherm subsides, cannula transfer the resulting solution of the propargylzinc reagent to the reaction flask containing the catalyst and benzaldehyde at 0 °C over a period of 1 hour.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 4-6 hours).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-Phenylbut-3-yn-1-ol as a colorless oil.
-
-
Characterization:
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the enantioselective synthesis of (R)-1-Phenylbut-3-yn-1-ol.
Caption: General workflow for the enantioselective synthesis.
Application Notes and Protocols: Asymmetric Synthesis of (S)-1-Phenylbut-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Phenylbut-3-yn-1-ol is a valuable chiral propargylic alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its stereoselective synthesis is of significant importance, and numerous methods have been developed for its preparation, primarily through the asymmetric addition of an alkynyl group to benzaldehyde. This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-1-Phenylbut-3-yn-1-ol, focusing on catalytic methods that offer high enantioselectivity and yield.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity in the synthesis of (S)-1-Phenylbut-3-yn-1-ol. The following tables summarize quantitative data from various reported catalytic systems for the asymmetric alkynylation of benzaldehyde.
Table 1: Chiral Amino Alcohol-Based Catalysts
| Catalyst/Ligand | Alkyne Source | Zinc Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| (1S,2R)-N-Methylephedrine | Phenylacetylene | Zn(OTf)₂ | Toluene | RT | - | High | >99 |
| (1R,2S)-N-Pyrrolidinylnorephedrine | Acetylene | - | Toluene | - | - | - | - |
| Camphor-derived β-amino alcohol | Diethylzinc | Toluene | RT | - | up to 94 | up to 98 | |
| ProPhenol | Phenylacetylene | Me₂Zn | Toluene | 0 | 48 | 77 | 83 |
Table 2: BINOL-Based Catalytic Systems
| Catalyst/Ligand | Alkyne Source | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-BINOL | Phenylacetylene | Ti(Oi-Pr)₄ | Toluene | RT | - | 95 | 98 |
| (S)-BINOL | Functional Alkynes | HMPA | CH₂Cl₂ | RT | - | High | Excellent |
| 3,3'-Dianisyl-BINOL | Phenylacetylene | Ti(Oi-Pr)₄ | Toluene | RT | - | - | 87 |
Experimental Protocols
The following is a representative protocol for the asymmetric synthesis of (S)-1-Phenylbut-3-yn-1-ol using a chiral amino alcohol catalyst, based on commonly employed methodologies.
Protocol: Asymmetric Alkynylation of Benzaldehyde using a Chiral Amino Alcohol Catalyst
Materials:
-
Benzaldehyde
-
Trimethylsilylacetylene
-
Zinc triflate (Zn(OTf)₂)
-
(1R,2S)-N-pyrrolidinylnorephedrine (or other suitable chiral amino alcohol)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Silica gel for column chromatography
-
Standard glassware for anhydrous reactions (oven- or flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add zinc triflate (Zn(OTf)₂, 1.2 equivalents) and the chiral amino alcohol ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine, 1.3 equivalents).
-
Solvent Addition: Add anhydrous toluene (sufficient to make a 0.1 to 0.5 M solution with respect to the aldehyde) to the flask via syringe.
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. To this solution, add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) followed by the slow, dropwise addition of trimethylsilylacetylene (1.5 equivalents).
-
Aldehyde Addition: After stirring for another 30 minutes at room temperature, add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Desilylation: Dissolve the crude product in anhydrous tetrahydrofuran (THF). To this solution, add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF) and stir at room temperature for 1-2 hours.
-
Final Work-up and Purification: After desilylation is complete (monitored by TLC), quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude (S)-1-Phenylbut-3-yn-1-ol by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: General experimental workflow for the asymmetric synthesis of (S)-1-Phenylbut-3-yn-1-ol.
Caption: Simplified catalytic cycle for the asymmetric addition of an alkynylzinc reagent to benzaldehyde.
Application Notes and Protocols: 1-Phenylbut-3-yn-1-ol as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylbut-3-yn-1-ol is a propargyl alcohol that serves as a valuable and versatile precursor in modern organic synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and a phenyl group, offers multiple reactive sites for a variety of chemical transformations. This functionality allows for the construction of complex molecular architectures, including diverse heterocyclic systems and carbocyclic frameworks, making it a key building block in the synthesis of pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including cycloisomerization, rearrangement, and coupling reactions.
Key Applications and Synthetic Transformations
This compound is a versatile starting material for a range of organic reactions, including:
-
Cycloisomerization to Furans: The intramolecular cyclization of this compound provides a direct route to substituted furans, which are common motifs in biologically active compounds.
-
Meyer-Schuster Rearrangement: This acid-catalyzed rearrangement transforms the propargyl alcohol into an α,β-unsaturated ketone, a valuable intermediate for further synthetic elaborations.
-
Sonogashira Coupling: The terminal alkyne functionality allows for palladium-copper catalyzed cross-coupling reactions with aryl or vinyl halides, enabling the construction of more complex molecular skeletons.
-
Synthesis of Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazole rings, a class of nitrogen-containing heterocycles with significant medicinal applications.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound as a precursor.
Table 1: Molybdenum-Catalyzed Cycloisomerization of this compound to 2-Phenyl-2,3-dihydrofuran
| Catalyst Precursor | Co-catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mo(CO)₆ | Triethylamine/UV light | Diethyl ether | Room Temperature | 12 | 75 | [1] |
| Mo(CO)₆ | Trimethylamine N-oxide | Triethylamine/Diethyl ether | Room Temperature | - | - | [1] |
Table 2: Meyer-Schuster Rearrangement of Propargyl Alcohols (General Conditions)
| Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Strong acids (e.g., H₂SO₄) | Various | Elevated | - | α,β-unsaturated carbonyl | Variable | [2] |
| Transition metals (Ru, Ag) | Various | Mild | - | α,β-unsaturated carbonyl | Good | [2] |
| InCl₃ (Microwave) | - | Microwave | Short | α,β-unsaturated carbonyl | Excellent | [2] |
Table 3: Sonogashira Coupling of Terminal Alkynes with Aryl Halides (General Conditions)
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | Various | Room Temp - Elevated | [2] |
| PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | Various | Room Temp - Elevated | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-2,3-dihydrofuran via Molybdenum-Catalyzed Cycloisomerization
This protocol details the conversion of this compound to 2-phenyl-2,3-dihydrofuran.[1]
Materials:
-
This compound
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Triethylamine (Et₃N)
-
Diethyl ether (Et₂O), anhydrous
-
Photochemical reactor (e.g., with a 450-W Hanovia medium-pressure mercury lamp)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a photochemical reactor, dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous diethyl ether and triethylamine.
-
Add molybdenum hexacarbonyl (Mo(CO)₆, 0.1 eq).
-
Irradiate the reaction mixture with UV light at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 2-phenyl-2,3-dihydrofuran.
Expected Yield: 75%[1]
Protocol 2: General Procedure for the Meyer-Schuster Rearrangement
This protocol provides a general guideline for the acid-catalyzed rearrangement of this compound to 4-phenylbut-3-en-2-one.[2]
Materials:
-
This compound
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4-phenylbut-3-en-2-one.
Protocol 3: General Procedure for the Sonogashira Coupling
This protocol outlines a general method for the coupling of this compound with an aryl halide.[2]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine), anhydrous and degassed
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 0.02-0.05 eq) and copper(I) iodide (e.g., 0.05-0.1 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and workflows described in these application notes.
Caption: Workflow for the synthesis of 2-Phenyl-2,3-dihydrofuran.
Caption: Reaction pathway of the Meyer-Schuster Rearrangement.
Caption: Simplified catalytic cycle for the Sonogashira Coupling.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Phenylbut-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the preparation of various heterocyclic compounds utilizing 1-phenylbut-3-yn-1-ol as a versatile starting material. The protocols detailed herein are intended to serve as a practical guide for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and drug development, where heterocyclic motifs are of paramount importance.
Introduction
This compound is a valuable and readily accessible homopropargylic alcohol. Its bifunctional nature, possessing both a secondary alcohol and a terminal alkyne, allows for a diverse range of chemical transformations to construct various heterocyclic systems. The presence of these reactive sites enables cyclization reactions through various mechanisms, including metal-catalyzed processes and tandem reactions, to afford important five-membered heterocycles such as furans, pyrazoles, and isoxazoles. These heterocyclic cores are prevalent in a vast array of pharmaceuticals and biologically active compounds.
Synthesis of Furan Derivatives
Substituted furans are a common scaffold in numerous natural products and pharmaceutical agents. The synthesis of furans from this compound can be achieved through several methods, including metal-free and iron-catalyzed cyclizations.
Application Note 1: Metal-Free Synthesis of 2,3,5-Trisubstituted Furans
A facile and efficient metal-free, one-pot procedure allows for the synthesis of 2,3,5-trisubstituted furans from homopropargylic alcohols. This method avoids the use of transition metals for both substrate preparation and furan synthesis, making it an environmentally benign approach.[1]
Experimental Protocol 1: Metal-Free Furan Synthesis
-
To a solution of this compound (1.0 mmol) in an appropriate solvent, add the desired electrophile and activating agent.
-
Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired 2,3,5-trisubstituted furan.
Application Note 2: Iron-Catalyzed Synthesis of 3-Nitrofurans
An iron-catalyzed tandem cyclization of homopropargylic alcohols with aluminum nitrate nonahydrate provides a direct route to 3-nitrofurans.[2] This method introduces a nitro group, a valuable functional group in medicinal chemistry, onto the furan ring in a single step.
Experimental Protocol 2: Iron-Catalyzed Nitrofuran Synthesis
-
In a reaction vessel, combine this compound (0.2 mmol), aluminum nitrate nonahydrate (0.1 mmol), and an iron catalyst (20 mol%) in a suitable solvent (2 mL).
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the residue by column chromatography to yield the 3-nitrofuran derivative.
Table 1: Quantitative Data for Iron-Catalyzed Nitrofuran Synthesis [2]
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | Fe(acac)₃ | Dioxane | 65 |
| 2 | FeCl₃ | Dioxane | 58 |
| 3 | Fe(OAc)₂ | Dioxane | 52 |
Reaction conditions: this compound (0.2 mmol), Al(NO₃)₃·9H₂O (0.1 mmol), catalyst (20 mol%), solvent (2 mL), 80 °C.
Synthesis of Isoxazole Derivatives
Isoxazoles are another important class of five-membered heterocycles with a wide range of biological activities. A novel iron-catalyzed aerobic oxidative reaction provides a direct route to disubstituted isoxazoles from homopropargylic alcohols.
Application Note 3: Iron-Catalyzed Aerobic Synthesis of Isoxazoles
This method utilizes an iron catalyst, tert-butyl nitrite (t-BuONO) as the nitrogen source, and water under an aerobic atmosphere to synthesize a variety of disubstituted isoxazoles in a regioselective manner.[3] The reaction proceeds through the construction of C=N and C=O bonds, C-H oxidation, and subsequent cyclization.
Experimental Protocol 3: Iron-Catalyzed Isoxazole Synthesis
-
To a solution of this compound (1.0 mmol) in a suitable solvent, add the iron catalyst.
-
Add tert-butyl nitrite (t-BuONO) and water to the reaction mixture.
-
Stir the reaction under an air atmosphere at the specified temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard work-up and purify the product by column chromatography.
Table 2: Quantitative Data for Iron-Catalyzed Isoxazole Synthesis [3]
| Entry | Iron Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Fe(acac)₃ | Dioxane | 100 | 78 |
| 2 | FeCl₃ | Dioxane | 100 | 72 |
| 3 | Fe₂(SO₄)₃ | Dioxane | 100 | 65 |
Reaction conditions: this compound (1.0 mmol), t-BuONO (2.0 mmol), H₂O (2.0 mmol), catalyst (10 mol%), solvent (2 mL), air.
Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of nitrogen-containing heterocycles that are core components of many approved drugs. A one-pot synthesis from propargyl alcohols provides an efficient route to substituted pyrazoles.
Application Note 4: One-Pot Synthesis of Pyrazoles via Meyer-Schuster Rearrangement
This method involves an acid-catalyzed, iodo-intercepted Meyer-Schuster rearrangement of the propargyl alcohol to form an α-iodo enone in situ, which then undergoes cyclocondensation with hydrazine hydrate to yield the pyrazole derivative.[4]
Experimental Protocol 4: One-Pot Pyrazole Synthesis
-
To a solution of this compound (1.0 mmol) in a suitable solvent, add an acid catalyst and an iodine source.
-
Stir the mixture at the specified temperature to facilitate the Meyer-Schuster rearrangement and iodination.
-
After the formation of the α-iodo enone intermediate (monitored by TLC), add hydrazine hydrate to the reaction mixture.
-
Continue stirring until the cyclocondensation is complete.
-
Perform a standard work-up and purify the product by column chromatography.
Table 3: Quantitative Data for One-Pot Pyrazole Synthesis [4]
| Entry | Acid Catalyst | Iodine Source | Solvent | Yield (%) |
| 1 | Bi(OTf)₃ | NIS | CH₃CN | 85 |
| 2 | Sc(OTf)₃ | NIS | CH₃CN | 78 |
| 3 | In(OTf)₃ | NIS | CH₃CN | 75 |
Reaction conditions: this compound (1.0 mmol), NIS (1.2 mmol), acid catalyst (5 mol%), hydrazine hydrate (1.5 mmol), solvent (5 mL).
References
- 1. Synthesis of Trisubstituted Furans from Homopropargylic Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Fe-Catalyzed tandem cyclization for the synthesis of 3-nitrofurans from homopropargylic alcohols and Al(NO3)3·9H2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Facile synthesis of disubstituted isoxazoles from homopropargylic alcohol via C═N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 1-Phenylbut-3-yn-1-ol in the Synthesis of Bioactive Natural Products
Introduction
1-Phenylbut-3-yn-1-ol is a versatile chiral propargylic alcohol that serves as a valuable building block in the stereoselective synthesis of various natural products. Its bifunctional nature, possessing both a secondary alcohol and a terminal alkyne, allows for a diverse range of chemical transformations. This propargylic alcohol is particularly useful for the construction of complex molecular architectures containing stereogenic centers and conjugated systems, which are common motifs in biologically active compounds. This application note will detail the utility of this compound in the synthesis of the natural product (R)-Goniothalamin, a styryl-lactone with significant cytotoxic and antiproliferative activities.
Core Application: Synthesis of (R)-Goniothalamin
(R)-Goniothalamin is a natural product isolated from several species of the Goniothalamus genus. It has garnered significant interest from the scientific community due to its potent biological activities against various cancer cell lines. The synthesis of (R)-Goniothalamin provides an excellent case study for the application of this compound, where it can be envisioned as a key precursor to a crucial homoallylic alcohol intermediate.
A common strategy for the synthesis of (R)-Goniothalamin involves the creation of the key intermediate, (S)-1-phenylhexa-1,5-dien-3-ol, which is then subjected to acylation and ring-closing metathesis to form the lactone ring. While this intermediate is often synthesized via the addition of an allyl Grignard reagent to cinnamaldehyde, an alternative and stereocontrolled approach can be employed starting from a derivative of this compound. This method offers the potential for high stereoselectivity through the use of asymmetric reduction of the alkyne functionality.
Retrosynthetic Analysis and Key Transformations
The retrosynthetic analysis for (R)-Goniothalamin highlights the strategic importance of the propargylic alcohol moiety. The lactone ring of Goniothalamin can be disconnected via a ring-closing metathesis reaction, revealing a diene precursor. This diene can be traced back to the key homoallylic alcohol intermediate. This intermediate, in turn, can be retrosynthetically derived from a propargylic alcohol through the stereoselective reduction of the alkyne. This propargylic alcohol can be synthesized from benzaldehyde and a suitable propargyl nucleophile, conceptually demonstrating the utility of the this compound structural motif.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the key transformations in the synthesis of (R)-Goniothalamin, illustrating the application of a this compound-type precursor.
Protocol 1: Asymmetric Synthesis of a Propargylic Alcohol Precursor
This protocol describes a general method for the enantioselective synthesis of a propargylic alcohol, which serves as the precursor to the key homoallylic alcohol intermediate.
Materials:
-
Benzaldehyde
-
Propargyl bromide
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Triethylamine (Et₃N)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Zn(OTf)₂ (1.2 equivalents) and (+)-N-methylephedrine (1.4 equivalents) in toluene.
-
Add triethylamine (4.0 equivalents) to the suspension and stir for 2 hours at room temperature.
-
Add the terminal alkyne (e.g., a protected version of propargyl alcohol, 1.5 equivalents) and stir for 30 minutes.
-
Add benzaldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargylic alcohol.
Protocol 2: Stereoselective Reduction of the Propargylic Alcohol
This protocol details the reduction of the alkyne to a cis-alkene using Lindlar's catalyst, a key step in forming the required stereochemistry of the homoallylic alcohol.
Materials:
-
Propargylic alcohol from Protocol 1
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
Quinoline
-
Hydrogen gas (H₂)
-
Methanol or Ethyl Acetate
-
Celite
Procedure:
-
Dissolve the propargylic alcohol (1.0 equivalent) in methanol or ethyl acetate in a flask equipped with a stir bar.
-
Add a catalytic amount of Lindlar's catalyst (5-10 mol%) and a drop of quinoline.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired cis-homoallylic alcohol.
Quantitative Data Summary
The efficiency of the key synthetic steps is crucial for the overall success of the total synthesis. The following table summarizes typical yields and enantioselectivities reported for these transformations in the synthesis of styryl-lactones.
| Step | Transformation | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Asymmetric Alkynylation | Zn(OTf)₂, (+)-N-Methylephedrine | Toluene | 23 | 85-95 | >95 |
| 2 | Alkyne Reduction | H₂, Lindlar's Catalyst | Methanol | 23 | >95 | - |
| 3 | Ring-Closing Metathesis | Grubbs' II Catalyst | CH₂Cl₂ | 40 | 80-90 | - |
Conclusion
This compound and its derivatives are valuable precursors in the enantioselective synthesis of natural products. The synthesis of (R)-Goniothalamin serves as a compelling example of how the strategic incorporation of a propargylic alcohol allows for the stereocontrolled construction of key intermediates. The protocols outlined in this application note provide a framework for researchers and drug development professionals to utilize this versatile building block in their own synthetic endeavors. The ability to generate complex and biologically active molecules from relatively simple starting materials underscores the importance of such chiral synthons in modern organic chemistry.
Gold-Catalyzed Reactions of 1-Phenylbut-3-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the gold-catalyzed reactions of 1-Phenylbut-3-yn-1-ol. The unique reactivity of this propargyl alcohol under gold catalysis offers efficient pathways to valuable chemical intermediates, including α,β-unsaturated ketones and highly substituted furans. These products are significant building blocks in the synthesis of complex organic molecules and pharmacologically active compounds.
Introduction
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis due to the ability of gold complexes to act as soft, carbophilic π-acids. This allows for the activation of alkynes and allenes under mild reaction conditions, facilitating a variety of transformations with high atom economy and functional group tolerance. For a substrate like this compound, gold catalysts can initiate several reaction cascades, primarily the Meyer-Schuster rearrangement and propargylic substitution/cycloisomerization pathways. These reactions provide access to diverse molecular scaffolds that are of significant interest in medicinal chemistry and materials science.
Key Gold-Catalyzed Reactions of this compound
Two primary gold-catalyzed transformations of this compound and its analogs have been well-established:
-
Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed rearrangement of a secondary or tertiary propargylic alcohol to an α,β-unsaturated carbonyl compound. Gold catalysts have been shown to facilitate this transformation under milder conditions than traditional strong acids, offering better functional group compatibility.[1][2]
-
Propargylic Substitution and Cycloisomerization for Furan Synthesis: In the presence of a nucleophile, such as a 1,3-dicarbonyl compound, a gold catalyst can promote a tandem reaction sequence. This begins with the substitution of the hydroxyl group, followed by a cycloisomerization event to yield highly substituted furan derivatives.[3][4]
Data Presentation
The following tables summarize the quantitative data for the key gold-catalyzed reactions of this compound and its close analogs.
Table 1: Gold-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols
| Entry | Substrate | Gold Catalyst | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Ref. |
| 1 | 1-Phenyl-1-hexyn-3-ol | PPh₃AuNTf₂ (1-2 mol%) | Methanol (1 equiv) | Toluene | RT | - | 63-74 | 1-Phenylhex-2-en-1-one | [1][2] |
| 2 | 1-Phenyl-2-propyn-1-ol | NHC-Au-OTf (0.5 mol%) | - | Dichloromethane | 50 | 0.5 | >95 | Cinnamaldehyde | [5] |
Note: Data for Entry 1 is for a close structural analog and is expected to be representative for this compound.
Table 2: Gold-Catalyzed Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds
| Entry | Propargylic Alcohol | 1,3-Dicarbonyl Compound | Gold Catalyst System | Solvent | Temp. (°C) | Time (min) | Yield (%) | Product | Ref. |
| 1 | 1-Phenylprop-2-yn-1-ol | Acetylacetone | AuBr₃ (5 mol%) / AgOTf (15 mol%) | [EMIM][NTf₂] | 60 | 30 | 96 | Ethyl 2-(1-(2,4-dioxopentan-3-yl)-3-phenylprop-2-yn-1-yl)acetate | [3][4] |
| 2 | 1-Phenylprop-2-yn-1-ol | Ethyl acetoacetate | AuBr₃ (5 mol%) / AgOTf (15 mol%) | [EMIM][NTf₂] | 60 | 30 | 95 | Ethyl 2-acetyl-5-methyl-3-phenyl-4,5-dihydrofuran-4-carboxylate | [3][4] |
| 3 | 1-Phenylprop-2-yn-1-ol | Diethyl malonate | AuBr₃ (5 mol%) / AgOTf (15 mol%) | [EMIM][NTf₂] | 60 | 30 | 92 | Diethyl 2-(1-(1,3-dioxobutan-2-yl)-3-phenylprop-2-yn-1-yl)malonate | [3][4] |
Note: The substrate in this table is a close analog of this compound. The phenyl group at the propargylic position is crucial for the high yields observed.[4]
Experimental Protocols
Protocol 1: Gold-Catalyzed Meyer-Schuster Rearrangement of this compound
This protocol is adapted from the procedure for the rearrangement of 1-phenyl-2-propyn-1-ol.[5]
Materials:
-
This compound
-
(N-Heterocyclic Carbene)-Au-OTf complex (e.g., IPrAuOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2 mL glass screw-top vial
-
Magnetic stirrer and heating plate
-
CDCl₃ for NMR analysis
Procedure:
-
To a 2 mL glass screw-top vial equipped with a magnetic stir bar, add the (NHC)-Au-OTf catalyst (0.0025 mmol, 0.5 mol%).
-
Add anhydrous dichloromethane (200 µL).
-
Add this compound (0.5 mmol, 1.0 equiv).
-
Seal the vial and place it in a preheated oil bath at 50 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots (10 µL) at regular intervals, diluting with CDCl₃, and analyzing by ¹H NMR spectroscopy. The conversion can be calculated from the integral intensities of the starting material and product signals.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the corresponding α,β-unsaturated ketone.
Protocol 2: Gold-Catalyzed Synthesis of Polysubstituted Furans
This protocol is adapted from the synthesis using 1-phenylprop-2-yn-1-ol and acetylacetone in an ionic liquid.[3][4]
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Gold(III) bromide (AuBr₃)
-
Silver trifluoromethanesulfonate (AgOTf)
-
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂])
-
Reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction tube containing a magnetic stir bar, add this compound (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv).
-
Add the ionic liquid [EMIM][NTf₂] to dissolve the reactants.
-
Add AuBr₃ (5 mol%) and AgOTf (15 mol%) to the solution at room temperature.
-
Stir the reaction mixture at 60 °C for 30 minutes.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether). The ionic liquid containing the catalyst can be retained for potential recycling.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the polysubstituted furan.
Mandatory Visualizations
Diagram 1: Proposed Mechanism for the Gold-Catalyzed Meyer-Schuster Rearrangement
Caption: Gold-catalyzed Meyer-Schuster rearrangement pathway.
Diagram 2: Experimental Workflow for Furan Synthesis
Caption: Workflow for gold-catalyzed furan synthesis.
Diagram 3: Proposed Mechanism for Gold-Catalyzed Furan Synthesis
Caption: Mechanism of furan synthesis via propargylic substitution.
References
- 1. prezi.com [prezi.com]
- 2. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Phenylbut-3-yn-1-ol
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This document provides detailed application notes and protocols for the cross-coupling of 1-phenylbut-3-yn-1-ol, a homopropargylic alcohol, with a focus on the Sonogashira reaction. The terminal alkyne moiety of this compound serves as a versatile handle for coupling with aryl or vinyl halides, leading to the synthesis of complex 1,3-enyne structures.[2][3] These structural motifs are prevalent in biologically active molecules, natural products, and advanced materials, making their synthesis a key focus in pharmaceutical and materials science research.[3]
The Sonogashira coupling employs a dual catalytic system, typically consisting of a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base.[2][4] This protocol outlines a general, robust procedure adaptable for various aryl halide coupling partners, alongside data on expected yields and a discussion of the reaction mechanism and key parameters.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The widely accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: General mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocols
This section provides a representative protocol for the Sonogashira coupling of this compound with an aryl iodide. The procedure is based on established methods for similar terminal alkynes and should be optimized for specific substrates.[4][5]
Materials and Reagents
-
Substrates: this compound, Aryl halide (e.g., Iodobenzene)
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Work-up: Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), Diethyl ether or Ethyl acetate, Anhydrous MgSO₄ or Na₂SO₄
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, inert gas line (Argon or Nitrogen), TLC plates, column chromatography supplies (silica gel).
General Experimental Workflow
The following diagram outlines the standard workflow for performing the Sonogashira coupling reaction, from setup to product purification.
Caption: Standard workflow for Sonogashira cross-coupling experiments.
Detailed Procedure
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF, 5 mL).
-
To the resulting suspension, add this compound (1.2 mmol, 1.2 equiv) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature (or heat to 50-55 °C if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4][6]
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation
Table 1: Sonogashira Coupling of Phenylacetylene with Various Aryl Iodides Reaction conditions are generalized from typical literature procedures.[2][5]
| Entry | Aryl Iodide (R¹-I) | Product | Yield (%) |
| 1 | Iodobenzene | 1,2-Diphenylacetylene | ~80-95% |
| 2 | 4-Iodotoluene | 1-Phenyl-2-(p-tolyl)acetylene | ~79%[2] |
| 3 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-2-phenylacetylene | ~80-90% |
| 4 | 1-Bromo-4-iodobenzene | 1-(4-Bromophenyl)-2-phenylacetylene | ~70-85% |
| 5 | 4-Iodoacetophenone | 4-(Phenylethynyl)acetophenone | ~75-90% |
Table 2: Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Iodides Data adapted from a protocol designed for undergraduate laboratories, indicating robustness.[4]
| Entry | Aryl Iodide (R¹-I) | Product | Yield (%) |
| 1 | Iodobenzene | 2-Methyl-4-phenylbut-3-yn-2-ol | ~63%[5] |
| 2 | 4-Iodotoluene | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | ~70-80% |
| 3 | 4-Iodoanisole | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | ~75-85% |
Factors Influencing Reaction Outcome
The success of the palladium-catalyzed cross-coupling is dependent on several interconnected parameters. The careful selection of these components is critical for achieving high yield and selectivity.
Caption: Logical relationship of key parameters affecting the cross-coupling reaction.
-
Catalyst System: The choice of palladium source and ligand is crucial. While PdCl₂(PPh₃)₂ is common, more advanced phosphine ligands can improve yields for challenging substrates. Copper-free Sonogashira protocols are also available and may be beneficial if copper-mediated side reactions (e.g., Glaser coupling) are a concern.[6]
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.[2] Aryl iodides and bromides are the most common coupling partners. The electronic nature of the aryl halide can also influence the reaction rate.
-
Base: An amine base like triethylamine often serves a dual role as the base and sometimes as the solvent. Its primary function is to neutralize the HX produced during the reaction.[4]
-
Solvent and Temperature: Solvents must be capable of dissolving all reactants and keeping the catalyst in solution. Reactions are often run at room temperature but may require gentle heating to proceed at a reasonable rate.[6]
Safety and Handling
-
Palladium Catalysts and Reagents: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents from a sealed bottle. All solvents are flammable and should be kept away from ignition sources.
-
Inert Atmosphere: Reactions are sensitive to air and moisture. Proper inert gas techniques (Schlenk line or glovebox) are required for optimal results.
Disclaimer: This document is intended for informational purposes for trained research professionals. All procedures should be carried out with appropriate safety precautions. The provided protocols are representative and may require optimization for specific applications.
References
- 1. Synthesis of a 1,3-Bridged Macrobicyclic Enyne via Chemoselective Cycloisomerization Using Palladium-catalyzed Alkyne-Alkyne Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. rsc.org [rsc.org]
- 6. DSpace [repository.kaust.edu.sa]
Application Notes and Protocols: Meyer-Schuster Rearrangement of 1-Phenylbut-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Meyer-Schuster rearrangement is a powerful and atom-economical acid-catalyzed isomerization of propargyl alcohols into α,β-unsaturated carbonyl compounds.[1][2][3][4] This transformation is of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules, where the α,β-unsaturated ketone moiety serves as a versatile synthetic intermediate.[5] This document provides detailed application notes and experimental protocols for the Meyer-Schuster rearrangement of a model substrate, 1-Phenylbut-3-yn-1-ol, to yield (E)-1-phenylbut-2-en-1-one.
The rearrangement typically proceeds through the protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound. While traditionally carried out with strong acids, modern methods employ a variety of catalysts, including transition metals (e.g., gold, ruthenium) and milder Brønsted or Lewis acids, to improve selectivity and substrate scope.[3][6]
Reaction Scheme
Caption: General scheme of the Meyer-Schuster rearrangement.
Data Presentation
The choice of catalyst significantly impacts the efficiency and selectivity of the Meyer-Schuster rearrangement. Below is a summary of quantitative data from various studies on the rearrangement of aryl propargyl alcohols.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 5-10 mol% aq. (OH)P(O)H₂ | 1-(4-Methoxyphenyl)-2-propyn-1-ol | Toluene | 90-110 | 18 h | 81 | [1][2] |
| PTSA (catalytic) | ω-Alkynyl-ω-carbinol lactams | Not specified | Not specified | Not specified | Not specified | [3] |
| InCl₃ (microwave) | Propargyl alcohols | Not specified | Not specified | Short | Excellent | [3] |
| Vanadium complex | Propargylic alcohols | Not specified | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of Starting Material: this compound
This protocol describes the synthesis of the propargyl alcohol starting material from benzaldehyde and the Grignard reagent of 3-butyne.
Materials:
-
Benzaldehyde
-
3-Butyn-1-ol
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for Grignard reaction under inert atmosphere
Procedure:
-
Prepare the Grignard reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the magnesium has been consumed, cool the Grignard solution to 0 °C.
-
Slowly add a solution of 3-butyn-1-ol in anhydrous diethyl ether to the Grignard reagent.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates the consumption of benzaldehyde.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.
Protocol 2: Acid-Catalyzed Meyer-Schuster Rearrangement
This protocol utilizes a Brønsted acid, hypophosphorus acid, for the rearrangement.[2]
Materials:
-
This compound
-
Aqueous hypophosphorus acid (50 wt% solution)
-
Toluene (technical grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in technical toluene (1.0 mL), add aqueous hypophosphorus acid (5-10 mol%).
-
Stir the reaction mixture at 90-110 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 3: Gold-Catalyzed Meyer-Schuster Rearrangement
This protocol is adapted from procedures for similar aryl propargyl alcohols and employs a gold(I) catalyst for a milder reaction.
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (PPh₃AuCl)
-
Silver triflate (AgOTf) or Silver tetrafluoroborate (AgBF₄)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
Procedure:
-
In a reaction vial, dissolve (PPh₃AuCl) (1-5 mol%) and a silver salt co-catalyst (e.g., AgOTf, 1-5 mol%) in the chosen solvent.
-
Stir the mixture for a few minutes to allow for the in-situ formation of the active cationic gold catalyst.
-
Add a solution of this compound (1.0 mmol) in the same solvent.
-
Stir the reaction at a specified temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst.
-
Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Mandatory Visualizations
Reaction Mechanism
Caption: The acid-catalyzed Meyer-Schuster rearrangement mechanism.
Experimental Workflow
Caption: A generalized workflow for the Meyer-Schuster rearrangement.
Applications in Drug Development
The α,β-unsaturated ketone products of the Meyer-Schuster rearrangement are valuable precursors in the synthesis of numerous pharmaceuticals. This structural motif is present in a wide array of natural products and designed molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The ability to efficiently construct this functional group makes the Meyer-Schuster rearrangement a key transformation in medicinal chemistry and process development for active pharmaceutical ingredients (APIs).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Grignard reactions are highly exothermic and moisture-sensitive; ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
-
Strong acids and organometallic reagents are corrosive and/or reactive; handle them with appropriate caution.
References
- 1. rsc.org [rsc.org]
- 2. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lcsm-kalek.cent.uw.edu.pl [lcsm-kalek.cent.uw.edu.pl]
Application Notes and Protocols for the Oxidation of 1-Phenylbut-3-yn-1-ol to 1-Phenylbut-3-yn-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. 1-Phenylbut-3-yn-1-one, an α,β-unsaturated ynone, is a valuable synthetic building block due to the presence of both a conjugated ketone and a terminal alkyne. These functional groups allow for a variety of subsequent chemical modifications. This document provides detailed application notes and protocols for the oxidation of the secondary alcohol, 1-phenylbut-3-yn-1-ol, to the corresponding ketone, 1-phenylbut-3-yn-1-one. Three common and effective oxidation methods are presented: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Jones (chromic acid) oxidation. The choice of oxidant is critical to ensure high yield and purity while tolerating the sensitive alkyne functionality.
Chemical Structures
| Compound | Structure |
| This compound | |
| 1-Phenylbut-3-yn-1-one |
Comparison of Oxidation Methods
The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, and safety considerations. Mild and selective reagents are often preferred to avoid side reactions involving the alkyne group.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 85-95 | Room temperature, neutral pH | Mild conditions, short reaction times, high yields, good functional group tolerance.[1] | Cost of reagent, potentially explosive nature of DMP.[1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 80-90 | Low temperature (-78 °C), basic | Mild conditions, wide functional group tolerance, avoids heavy metals.[2] | Formation of foul-smelling dimethyl sulfide, requires cryogenic temperatures.[2] |
| Jones Oxidation | Chromic acid (CrO₃ in H₂SO₄/acetone) | 70-85 | Room temperature, acidic | Inexpensive, powerful oxidant.[3] | Harsh acidic conditions, use of toxic chromium (VI), potential for over-oxidation or side reactions with sensitive functional groups.[3][4] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly efficient and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][5] It is particularly well-suited for substrates with sensitive functional groups.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (1.1-1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce unreacted DMP and the iodinane byproduct).
-
Stir the biphasic mixture vigorously until the solid materials dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-phenylbut-3-yn-1-one.
Logical Workflow for Dess-Martin Oxidation:
Caption: Workflow for the Dess-Martin Oxidation.
Swern Oxidation
The Swern oxidation is another mild and highly effective method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[2]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.1-1.5 equiv) to the cooled DCM.
-
In a separate flask, prepare a solution of anhydrous DMSO (2.2-3.0 equiv) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
-
Prepare a solution of this compound (1.0 equiv) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir for 30-60 minutes.
-
Add anhydrous triethylamine (5.0 equiv) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Swern Oxidation:
Caption: Workflow for the Swern Oxidation.
Jones Oxidation
The Jones oxidation employs chromic acid, a powerful oxidizing agent. This method is less expensive but the harsh acidic conditions and the use of a toxic heavy metal are significant drawbacks.[3][4]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
Procedure:
-
Prepare the Jones reagent: Dissolve chromium trioxide in concentrated sulfuric acid, then cautiously add water. The resulting solution should be a clear orange-red.
-
Dissolve this compound (1.0 equiv) in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green as the Cr(VI) is reduced to Cr(III).
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely and a green precipitate forms.
-
Decant the supernatant and wash the chromium salts with acetone.
-
Combine the organic solutions and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Jones Oxidation:
Caption: Workflow for the Jones Oxidation.
Spectroscopic Data for 1-Phenylbut-3-yn-1-one
The following are expected spectroscopic data for the product, 1-phenylbut-3-yn-1-one. Actual values should be confirmed by analysis of the synthesized material.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.0-7.4 (m, 5H, Ar-H), 3.4 (s, 2H, -CH₂-), 2.2 (s, 1H, -C≡CH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 196 (C=O), 137 (Ar-C), 134 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 80 (C≡CH), 78 (-C≡CH), 45 (-CH₂-) |
| IR (neat) | ν (cm⁻¹): ~3300 (≡C-H), ~2100 (C≡C), ~1680 (C=O), ~1600, 1450 (C=C, Ar) |
| Mass Spec (EI) | m/z: 144 (M⁺), 105 (M-C₃H₃)⁺, 77 (C₆H₅)⁺ |
Safety Precautions
-
Dess-Martin Periodinane (DMP): Can be explosive upon impact or heating. Handle with care and avoid grinding.
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Jones Oxidation: Chromium (VI) compounds are highly toxic and carcinogenic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The oxidation of this compound to 1-phenylbut-3-yn-1-one can be effectively achieved using several methods. For substrates sensitive to harsh conditions, the Dess-Martin and Swern oxidations are recommended due to their mildness and high yields. The Jones oxidation provides a more cost-effective alternative, though with significant safety and environmental drawbacks. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and tolerance of the substrate to different reaction conditions. Careful execution of these protocols and appropriate purification will yield the desired ynone product for further use in synthetic endeavors.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
Application Notes and Protocols for the Reduction of 1-Phenylbut-3-yn-1-ol to 1-Phenylbutan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of alkynes to alkanes is a fundamental transformation in organic synthesis, crucial for the generation of saturated carbon skeletons from unsaturated precursors. 1-Phenylbutan-1-ol, a saturated alcohol, is a valuable building block in the synthesis of various pharmaceutical and fine chemical targets. Its precursor, 1-Phenylbut-3-yn-1-ol, possesses a terminal alkyne and a benzylic alcohol, offering a strategic point for modification. This document provides detailed application notes and experimental protocols for the complete reduction of the carbon-carbon triple bond in this compound to yield 1-Phenylbutan-1-ol, comparing several common and effective methodologies.
Reaction Pathway
The overall transformation involves the saturation of the alkyne and the double bond intermediate, requiring two equivalents of molecular hydrogen or a suitable hydride source.
Caption: General reaction scheme for the reduction of this compound.
Methodologies for Reduction
Several robust methods are available for the reduction of alkynes to alkanes. The choice of method often depends on factors such as functional group tolerance, desired yield, scalability, and safety considerations. Here, we compare four common methods:
-
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
-
Catalytic Hydrogenation with Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
-
Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Chemical Reduction with Sodium Borohydride and a Palladium Catalyst
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical quantitative data for the reduction of this compound to 1-Phenylbutan-1-ol using the aforementioned methods. These values are representative and may vary based on specific experimental conditions and scale.
| Method | Catalyst/Reagent | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Key Advantages |
| Catalytic Hydrogenation (H₂) | 10% Pd/C | 95-99 | 2-4 | >98 | High efficiency, catalyst is recyclable, relatively low cost. |
| Catalytic Hydrogenation (H₂) | PtO₂ (Adams' Catalyst) | 90-98 | 4-8 | >98 | Effective for sterically hindered substrates, less prone to over-reduction of other functional groups compared to some catalysts. |
| Chemical Reduction | LiAlH₄ | 85-95 | 1-3 | >97 | Rapid reaction, does not require high-pressure hydrogenation equipment. |
| Chemical Reduction (In situ H₂) | NaBH₄ / PdCl₂ | 80-90 | 0.5-2 | >95 | Avoids the direct handling of hydrogen gas, mild reaction conditions.[1][2] |
Experimental Protocols
General Laboratory Workflow
The following diagram illustrates a typical workflow for the reduction, purification, and analysis of 1-Phenylbutan-1-ol.
Caption: A generalized workflow for the synthesis and analysis of 1-Phenylbutan-1-ol.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the complete hydrogenation of this compound using a standard heterogeneous catalyst, 10% Palladium on Carbon, under a hydrogen atmosphere.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or filter paper
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 g, 6.84 mmol) in ethanol (20 mL).
-
Carefully add 10% Pd/C (50 mg, 5% w/w) to the solution.
-
Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-3 atm or using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude 1-Phenylbutan-1-ol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Characterization:
-
The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS, comparing the obtained spectra with literature data for 1-Phenylbutan-1-ol.
Protocol 2: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
This method employs Adams' catalyst, which is activated in situ to form platinum black, for the hydrogenation.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Methanol (or Acetic Acid)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or filter paper
-
Standard hydrogenation apparatus
Procedure:
-
To a hydrogenation flask, add Platinum(IV) oxide (20 mg).
-
Add methanol (20 mL) to the flask.
-
Seal the flask, purge with an inert gas, and then introduce hydrogen gas (1-3 atm). Stir the suspension until the black platinum catalyst is formed (the brown PtO₂ will turn black).
-
Carefully introduce a solution of this compound (1.0 g, 6.84 mmol) in methanol (5 mL) to the activated catalyst suspension.
-
Re-seal the flask, purge again with hydrogen, and continue vigorous stirring under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or GC-MS until completion (typically 4-8 hours).
-
After the reaction is complete, vent the hydrogen and purge with an inert gas.
-
Filter the mixture through Celite to remove the platinum catalyst, washing the filter cake with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product as described in Protocol 1.
Protocol 3: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent LiAlH₄ and is suitable for laboratories not equipped for catalytic hydrogenation. Extreme caution is required when handling LiAlH₄ due to its reactivity with water.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard reaction glassware (round-bottom flask, dropping funnel, condenser) under an inert atmosphere.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add LiAlH₄ (0.52 g, 13.7 mmol, 2 equivalents) under a positive pressure of nitrogen.
-
Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 g, 6.84 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Deionized water (0.5 mL)
-
15% aqueous NaOH solution (0.5 mL)
-
Deionized water (1.5 mL) (This is known as the Fieser workup). A white precipitate should form.
-
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the white solid. Wash the solid with THF.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 4: Chemical Reduction using Sodium Borohydride and a Palladium Catalyst
This method generates hydrogen in situ from the reaction of sodium borohydride with a protic solvent, which then performs the hydrogenation on a palladium catalyst. This procedure avoids the need for a pressurized hydrogen source.[1][2]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Palladium(II) Chloride (PdCl₂) or 10% Pd/C
-
Methanol
-
Deionized water
-
Diethyl ether or Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 6.84 mmol) in methanol (25 mL).
-
Add Palladium(II) Chloride (60 mg, 0.34 mmol) or 10% Pd/C (100 mg) to the solution. A black precipitate of palladium metal will form if using PdCl₂.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.03 g, 27.4 mmol, 4 equivalents) portion-wise to the stirred mixture. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench any remaining NaBH₄.
-
Filter the mixture through Celite to remove the palladium catalyst.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether (or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product as needed.
Concluding Remarks
The complete reduction of this compound to 1-Phenylbutan-1-ol can be achieved in high yields using several reliable methods. Catalytic hydrogenation with Pd/C is often the method of choice due to its high efficiency and the reusability of the catalyst. For substrates with sensitive functional groups that might be susceptible to hydrogenolysis, PtO₂ can be a milder alternative. When high-pressure hydrogenation equipment is unavailable, chemical reduction with LiAlH₄ or the NaBH₄/Pd system offers excellent alternatives, with the latter providing the benefit of avoiding the direct use of hydrogen gas. The selection of the optimal method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and safety protocols.
References
Application Note: Synthesis of 1-Phenylbut-3-yn-1-ol via Alkynylation of Benzaldehyde
Introduction
1-Phenylbut-3-yn-1-ol is a valuable propargylic alcohol intermediate in organic synthesis, utilized in the construction of more complex molecules in the pharmaceutical and materials science sectors. Its synthesis is a fundamental example of carbon-carbon bond formation via the nucleophilic addition of an alkynyl group to an aldehyde. This application note details two common and effective protocols for the alkynylation of benzaldehyde to produce this compound: the Grignard reaction and the Barbier-type reaction. These methods offer reliable routes to the target compound with moderate to high yields.
The Grignard reaction involves the pre-formation or in situ generation of a propargyl Grignard reagent from propargyl bromide and magnesium, which then reacts with benzaldehyde.[1][2] Careful temperature control is often necessary to avoid rearrangement of the Grignard reagent.[2][3] The Barbier reaction provides an alternative wherein the organometallic intermediate is generated in situ in the presence of the aldehyde, often using metals like zinc or indium.[4][5] This approach can be more tolerant of certain functional groups and reaction conditions.[5]
This document provides detailed experimental protocols for both methods, a summary of expected outcomes, and a visual representation of the general experimental workflow.
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of this compound
| Parameter | Grignard Reaction | Barbier-Type Reaction |
| Primary Reagents | Benzaldehyde, Propargyl Bromide, Magnesium | Benzaldehyde, Propargyl Bromide, Zinc powder |
| Solvent | Anhydrous Diethyl Ether or THF | THF / Saturated aq. NH₄Cl |
| Reaction Temperature | -20°C to 0°C (addition), then RT | Room Temperature |
| Reaction Time | 2-4 hours | 3-5 hours |
| Work-up Procedure | Quenching with saturated aq. NH₄Cl | Extraction with Diethyl Ether |
| Typical Yield | 60-80%[2] | Preparatively useful yields[4] |
Experimental Protocols
Protocol 1: Grignard Reaction for the Synthesis of this compound
This protocol is adapted from established procedures for the addition of propargyl Grignard reagents to aldehydes.[2][3]
Materials:
-
Benzaldehyde (freshly distilled)
-
Propargyl bromide (3-bromopropyne)
-
Magnesium turnings
-
Mercuric chloride (catalytic amount, optional activator)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Dry ice/acetone bath
Procedure:
-
Initiation of Grignard Reagent Formation:
-
To a flame-dried three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine or a catalytic amount of mercuric chloride to activate the magnesium.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Add a few drops of a solution of propargyl bromide (1.1 eq) in anhydrous diethyl ether to initiate the reaction. Gentle warming may be required.
-
-
In Situ Formation and Reaction:
-
Once the reaction has initiated (as evidenced by bubbling and/or a color change), cool the flask to -20°C using a dry ice/acetone bath.
-
Prepare a solution of benzaldehyde (1.0 eq) and the remaining propargyl bromide in anhydrous diethyl ether.
-
Add this solution dropwise to the vigorously stirred magnesium suspension over 2-3 hours, maintaining the temperature between -20°C and -10°C.[3]
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Continue stirring until the solids have dissolved and two clear layers are present.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pale yellow oil.[2]
-
Protocol 2: Zinc-Mediated Barbier-Type Reaction
This protocol is based on the Barbier reaction, which generates the organometallic species in situ.[4][5]
Materials:
-
Benzaldehyde (freshly distilled)
-
Propargyl bromide
-
Zinc powder
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, add zinc powder (1.5 eq) and a saturated aqueous ammonium chloride solution.
-
To this suspension, add a solution of benzaldehyde (1.0 eq) and propargyl bromide (1.2 eq) in THF.
-
-
Reaction:
-
Stir the mixture vigorously at room temperature for 3-5 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Isolation:
-
Upon completion, pour the reaction mixture into a separatory funnel.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic extracts and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.
-
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 1-Phenylbut-3-yn-1-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-phenylbut-3-yn-1-ol, a valuable secondary alcohol intermediate in organic synthesis. The protocol herein details the use of a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1][2][3]
The synthesis involves the preparation of a propargyl Grignard reagent and its subsequent nucleophilic addition to benzaldehyde.[4][5] This method is widely applicable for the synthesis of various propargylic alcohols, which are significant precursors in the development of pharmaceuticals and complex organic molecules.[1] Strict anhydrous conditions are crucial for the success of this reaction due to the high reactivity of the Grignard reagent with protic solvents.[3][6]
Data Presentation
The following table summarizes the key reagents and typical reaction parameters for the synthesis of this compound.
| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | Density (g/mL) |
| Magnesium Turnings | Mg | 24.31 | 2.43 g | 0.10 | 1.0 | - |
| Propargyl Bromide | C₃H₃Br | 118.96 | 11.9 g | 0.10 | 1.0 | 1.57 |
| Benzaldehyde | C₇H₆O | 106.12 | 10.6 g | 0.10 | 1.0 | 1.044 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | - | 0.713 |
| Reaction Conditions | ||||||
| Grignard Formation | - | - | - | - | - | 0-10 °C |
| Aldehyde Addition | - | - | - | - | - | 0 °C to rt |
| Reaction Time | - | - | - | - | - | 2-4 hours |
| Product Information | ||||||
| This compound | C₁₀H₁₀O | 146.19 | - | - | - | - |
| Theoretical Yield | - | - | 14.62 g | - | - | - |
| Typical Actual Yield | - | - | 11.0 - 12.4 g | - | - | 75-85% |
Experimental Protocols
1. Preparation of Propargylmagnesium Bromide (Grignard Reagent)
This procedure outlines the in-situ preparation of the propargyl Grignard reagent.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.[7]
-
Initiation: The flask is charged with magnesium turnings (1.0 eq). A small crystal of iodine can be added to activate the magnesium surface. Anhydrous diethyl ether is added to cover the magnesium. A small portion of a solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming. The initiation is indicated by the disappearance of the iodine color and the gentle reflux of the ether.[2]
-
Formation: Once the reaction has started, the remaining solution of propargyl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should appear grayish and cloudy.[2] To avoid rearrangement of the propargyl Grignard reagent, the reaction can be carried out at a lower temperature (e.g., -20 °C).[4]
2. Synthesis of this compound
-
Aldehyde Addition: The freshly prepared propargylmagnesium bromide solution is cooled in an ice bath. A solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.[4] The rate of addition should be controlled to maintain a gentle reaction and keep the temperature low.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.[1]
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[8][9]
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two to three times with diethyl ether.[2]
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.[4]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. server.ccl.net [server.ccl.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 9. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 1-Phenylbut-3-yn-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Phenylbut-3-yn-1-ol.
Troubleshooting Guide
Question: We are observing low yields in our scaled-up reaction of benzaldehyde with propargyl magnesium bromide. What are the potential causes and solutions?
Answer:
Low yields in the Grignard reaction for synthesizing this compound on a large scale can stem from several factors. Careful control of reaction conditions is crucial for success.
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Reagent Quality: The quality of the magnesium turnings and propargyl bromide is critical. Use freshly crushed magnesium and distill propargyl bromide before use to remove inhibitors and decomposition products.
-
Reaction Temperature: The formation of the Grignard reagent is exothermic. Maintain a controlled temperature, typically between 20-30°C, during the addition of propargyl bromide. Overheating can lead to side reactions, such as Wurtz coupling. Subsequent addition of benzaldehyde should be performed at a lower temperature (e.g., 0-5°C) to minimize side product formation.
-
Addition Rate: A slow and controlled addition of both propargyl bromide (for Grignard formation) and benzaldehyde is essential to manage the exothermicity of the reaction and prevent the accumulation of unreacted starting materials.
Question: Our final product is contaminated with byproducts, making purification difficult. What are the common byproducts and how can we minimize their formation?
Answer:
Byproduct formation is a common challenge in the large-scale synthesis of this compound. Common impurities include:
-
Unreacted Benzaldehyde: This can be addressed by ensuring the slow addition of benzaldehyde to an excess of the Grignard reagent.
-
Benzoin: This can form if traces of cyanide are present or under certain pH conditions during workup. Ensure clean glassware and controlled workup conditions.
-
1,5-Hexadiyne: This is a result of the Wurtz coupling of propargyl magnesium bromide. Its formation can be minimized by maintaining a low reaction temperature during the Grignard formation step.
-
Benzyl alcohol: This can be formed by the reduction of benzaldehyde. Using a high-quality Grignard reagent and strictly anhydrous conditions can minimize its formation.
To minimize these byproducts, focus on stringent control of reaction parameters, including temperature, addition rates, and the quality of reagents and solvents.
Question: We are facing issues with the purification of this compound at an industrial scale. What are the recommended methods?
Answer:
Large-scale purification requires methods that are both efficient and scalable.
-
Distillation: Vacuum distillation is a common and effective method for purifying this compound. The product has a relatively high boiling point, so a good vacuum is necessary to prevent thermal decomposition.
-
Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, crystallization can be a highly effective purification method for removing impurities.
-
Chromatography: While flash column chromatography is a staple in the laboratory, it can be expensive and time-consuming on a large scale. However, for high-purity requirements, industrial-scale chromatography systems may be necessary.
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the reagents for the synthesis of this compound on a large scale?
A1: The primary safety concerns involve the handling of propargyl bromide and Grignard reagents. Propargyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Grignard reagents are highly flammable and react violently with water. Large-scale reactions should be conducted in a controlled environment with appropriate fire suppression equipment readily available.
Q2: Can you recommend a general protocol for the large-scale synthesis of this compound?
A2: A common and scalable method is the reaction of benzaldehyde with a propargyl Grignard reagent. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q3: How can we monitor the progress of the reaction on a large scale?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the point of completion and can provide insights into the formation of any byproducts.
Data Presentation
| Parameter | Laboratory Scale | Industrial Scale | Reference |
| Reagents | |||
| Benzaldehyde | 1.0 eq | 1.0 eq | |
| Propargyl Bromide | 1.2 - 1.5 eq | 1.1 - 1.3 eq | |
| Magnesium | 1.3 - 1.6 eq | 1.2 - 1.4 eq | |
| Solvent | Anhydrous THF | Anhydrous THF or other ethers | |
| Reaction Conditions | |||
| Grignard Formation Temp. | 25-35 °C | 20-30 °C | |
| Benzaldehyde Addition Temp. | 0-10 °C | 0-5 °C | |
| Reaction Time | 2-4 hours | 4-8 hours | |
| Yield & Purity | |||
| Typical Yield | 70-85% | 65-80% | |
| Purity (after distillation) | >98% | >97% |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines a general procedure for the large-scale synthesis of this compound.
1. Reagent Preparation:
- Dry all glassware in an oven at 120°C overnight and assemble under a stream of dry nitrogen or argon.
- Use anhydrous tetrahydrofuran (THF) as the solvent.
- Ensure magnesium turnings are fresh and crushed to expose a fresh surface.
- Distill propargyl bromide immediately before use.
2. Grignard Reagent Formation:
- To a multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet, add the magnesium turnings.
- Add a small portion of anhydrous THF to cover the magnesium.
- Add a small amount of propargyl bromide to initiate the reaction (an iodine crystal can be used as an initiator if needed).
- Once the reaction has started (as evidenced by bubbling and a gentle reflux), add the remaining propargyl bromide dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux (20-30°C).
- After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
3. Reaction with Benzaldehyde:
- Cool the Grignard reagent solution to 0-5°C using an ice bath.
- Add a solution of benzaldehyde in anhydrous THF dropwise to the cooled Grignard reagent, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
4. Workup and Purification:
- Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Optimizing reaction conditions for the synthesis of 1-Phenylbut-3-yn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-Phenylbut-3-yn-1-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the coupling of an organometallic reagent with benzaldehyde. The two primary approaches are the Grignard reaction, utilizing a propargyl magnesium halide, and the Barbier-type reaction, which typically employs metals like zinc or indium to mediate the reaction between propargyl bromide and benzaldehyde in situ.[1][2][3]
Q2: I am getting a low yield. What are the most likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Key among them are the presence of moisture in the reaction setup, which quenches the highly reactive organometallic intermediates. Another significant issue is the potential for the propargyl Grignard reagent to rearrange to an allenic isomer, leading to undesired byproducts.[2] Competing side reactions, such as the reduction of benzaldehyde or the homocoupling of the propargyl bromide, can also diminish the yield of the desired product.
Q3: What are the expected byproducts in this synthesis?
A3: The primary byproduct of concern, particularly in the Grignard synthesis, is the isomeric allenic alcohol, 1-phenylbuta-1,2-dien-4-ol, resulting from the rearrangement of the propargyl Grignard reagent.[2] Other potential byproducts include benzyl alcohol, formed from the reduction of benzaldehyde, and 1,5-hexadiyne, from the homocoupling of propargyl bromide. Pinacol coupling of benzaldehyde can also occur, leading to the formation of 1,2-diphenyl-1,2-ethanediol.
Q4: How can I purify the crude this compound?
A4: Column chromatography is the most effective method for purifying this compound. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal solvent ratio can be determined by thin-layer chromatography (TLC) prior to running the column.
Q5: What is a typical Rf value for this compound on a TLC plate?
A5: The Rf value for this compound will vary depending on the exact solvent system used. However, in a hexane/ethyl acetate mixture, the product is expected to be more polar than the starting benzaldehyde and less polar than highly polar byproducts. For instance, in an ethyl acetate/hexane (20:80) solvent system, a similar compound showed an Rf of 0.21.[4] It is recommended to perform a TLC analysis with your specific solvent system to determine the exact Rf value.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive metal (Mg or Zn) | Use fresh, high-purity magnesium turnings or zinc dust. Activate the metal surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. |
| Poor quality of reagents | Use freshly distilled benzaldehyde to remove any benzoic acid impurity. Ensure the propargyl bromide is of high purity. |
| Incorrect reaction temperature | For Grignard reactions, initiation may require gentle warming, but the reaction with benzaldehyde should be carried out at a low temperature (e.g., 0 °C) to minimize side reactions. |
Issue 2: Presence of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Rearrangement of Grignard reagent | Employ a modified Grignard procedure where the reaction is carried out at a low temperature. A study has shown that this can significantly reduce the formation of the allenic byproduct.[2] |
| Homocoupling of propargyl bromide | Add the propargyl bromide solution slowly to the reaction mixture containing the metal and benzaldehyde (Barbier conditions) to maintain a low concentration of the organometallic intermediate. |
| Benzaldehyde reduction | Ensure a stoichiometric amount of the organometallic reagent is used. Excess Grignard or Barbier reagent can lead to the reduction of the aldehyde. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Metal/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Grignard Reaction (Modified) | Magnesium | Diethyl ether | Not specified | Not specified | ~77[2] |
| Barbier-type Reaction | Zinc-Copper couple | Solvent-free | Room Temperature | 10-30 min | 75-85[5] |
| Barbier-type Reaction | Zinc | THF/aq. NH4Cl | Not specified | 3 hours | Moderate |
| Barbier-type Reaction | Indium | Not specified | Not specified | Not specified | High |
Note: "Moderate" and "High" yields are reported where specific quantitative data was not available in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of this compound via Barbier-type Reaction
This protocol is adapted from a solvent-free method utilizing a zinc-copper couple.[5]
Materials:
-
Benzaldehyde
-
Propargyl bromide
-
Zinc dust
-
Copper(I) iodide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add zinc dust (1.5 eq) and a catalytic amount of copper(I) iodide.
-
To this, add benzaldehyde (1.0 eq).
-
Slowly add propargyl bromide (1.2 eq) to the mixture at room temperature with vigorous stirring.
-
The reaction is typically complete within 10-30 minutes, which can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC using a suitable solvent system (e.g., 20% ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound. A similar compound showed an Rf of 0.21 in an ethyl acetate/hexane (20:80) system.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 1-Phenylbut-3-yn-1-ol
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 1-Phenylbut-3-yn-1-ol using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the first step before running a column for this compound?
A1: The most critical first step is to develop a good solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will show the this compound spot with a Retention Factor (Rf) of approximately 0.25-0.35, and provide clear separation from impurities.
Q2: My compound is not moving off the baseline (Rf is too low) on the TLC plate. What should I do?
A2: A low Rf value indicates the eluent is not polar enough. You need to increase the polarity of your solvent system. For a common system like ethyl acetate/hexanes, you would increase the percentage of ethyl acetate.[1] For very polar compounds, a small amount of methanol (e.g., 1-5%) in dichloromethane can be effective.[1]
Q3: My compound runs at the solvent front (Rf is too high) on the TLC plate. How can I fix this?
A3: A high Rf value means the eluent is too polar. You should decrease the polarity by increasing the proportion of the nonpolar solvent (e.g., increase the percentage of hexanes in an ethyl acetate/hexanes system).[2]
Q4: Should I use wet or dry loading for my sample?
A4: The choice depends on the solubility of your crude this compound sample in the chromatography eluent.
-
Wet Loading: Ideal if your compound dissolves well in a minimum amount of the eluent. This method involves dissolving the sample and carefully pipetting it onto the top of the column.[3]
-
Dry Loading: Recommended if your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution than your starting eluent.[3] This involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[3][4]
Q5: My compound seems to be decomposing on the column. What could be the cause and solution?
A5: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[1][2] While this compound is generally stable, related compounds can be sensitive. To mitigate this, you can:
-
Run the chromatography quickly.
-
Deactivate the silica gel by adding 1-3% triethylamine to your solvent system to neutralize the acidity.[1]
-
Consider using a different stationary phase like alumina (neutral or basic) or Florisil.[2]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound on a ~50g silica gel column, suitable for purifying 1-2g of crude material.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare an adequate volume of the chosen solvent system (e.g., 10-20% Ethyl Acetate in Hexanes). A typical run requires 500 mL to 1 L of eluent.
-
Ensure solvents are chromatography grade.[5]
2. Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically with clamps. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[4]
-
In a separate beaker, create a slurry of silica gel (e.g., 50g) in your starting eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.[3]
-
Drain the excess solvent until the solvent level just touches the top layer of sand. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound (1-2 g) in a suitable solvent like dichloromethane or acetone.
-
Add 2-3 times the mass of your crude product in silica gel to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[3]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.[4]
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 2 inches/minute).
-
Collect the eluting solvent in appropriately sized test tubes or flasks (fractions).
5. Analysis of Fractions:
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography of aromatic alcohols like this compound. Actual values must be optimized for each specific reaction mixture via TLC.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic purifications. |
| Mobile Phase (Eluent) | 5-30% Ethyl Acetate in Hexanes | A good starting point for many moderately polar compounds.[1] |
| 5-20% Diethyl Ether in Hexanes | An alternative to the ethyl acetate system.[1] | |
| 1-5% Methanol in Dichloromethane | For more polar impurities or baseline compounds.[1] | |
| Target Rf Value | 0.25 - 0.35 | Provides a good balance between separation and elution time. |
| Silica Gel Mass | 30-100 g per 1 g of crude product | A higher ratio provides better separation for difficult mixtures. |
| Column Dimensions | 2-5 cm diameter | Depends on the amount of silica gel used. |
Visual Guides
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common chromatography issues.
References
Technical Support Center: Synthesis of 1-Phenylbut-3-yn-1-ol
Welcome to the technical support center for the synthesis of 1-Phenylbut-3-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via the Grignard reaction of propargyl bromide with benzaldehyde.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
After workup and purification, the isolated yield of this compound is significantly lower than expected.
-
TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products with the desired product being a minor component.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used. |
| Reaction with Water (Moisture Contamination) | Grignard reagents are highly sensitive to moisture. Ensure all reactants and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Rearrangement of Propargyl Grignard Reagent | This is a primary cause of low yields. The propargyl Grignard reagent can exist in equilibrium with its allenic isomer. This rearrangement is temperature-dependent. Maintain a low reaction temperature (ideally -20°C to 0°C) during the formation of the Grignard reagent and its subsequent reaction with benzaldehyde to suppress the formation of the allenic byproduct.[2] Room temperature reactions are known to produce significant amounts of rearranged products.[2] |
| Wurtz Coupling | The Grignard reagent can react with unreacted propargyl bromide to form a homocoupling product (1,5-hexadiyne). This can be minimized by the slow, dropwise addition of propargyl bromide to the magnesium suspension during the Grignard reagent formation. |
| Side Reactions of Benzaldehyde | If the Grignard reagent is added too slowly to the benzaldehyde, or if there is an excess of benzaldehyde, side reactions such as the Cannizzaro reaction can occur, especially if basic impurities are present. This can produce benzyl alcohol and benzoic acid. Ensure a slight excess of the Grignard reagent is used and the addition to benzaldehyde is performed at a steady rate at low temperature. |
Issue 2: Presence of Significant Impurities After Synthesis
Symptoms:
-
NMR or GC-MS analysis of the purified product shows the presence of unexpected signals, indicating isomeric impurities or other byproducts.
-
The physical properties of the product (e.g., boiling point, refractive index) do not match the literature values for this compound.
Identification and Mitigation of Common Byproducts:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 1-Phenylbuta-2,3-dien-1-ol (Allenic Alcohol) | Reaction of benzaldehyde with the rearranged allenylmagnesium bromide. | Maintain low reaction temperatures (-20°C to 0°C) during the Grignard reaction. |
| 1-Phenylbut-2-yn-1-ol (Internal Alkyne) | Rearrangement of the initially formed this compound or reaction with a rearranged Grignard species. | Low reaction temperatures are crucial. |
| 1,5-Hexadiyne (Wurtz Coupling Product) | Reaction of propargylmagnesium bromide with unreacted propargyl bromide. | Slow addition of propargyl bromide during Grignard reagent formation. |
| Benzyl Alcohol | Reduction of benzaldehyde by the Grignard reagent (acting as a hydride donor) or via a Cannizzaro-type reaction. | Use a non-protic workup and ensure the Grignard reagent is added to the benzaldehyde in a controlled manner at low temperature. |
| Biphenyl (if using Phenylmagnesium Bromide) | Homocoupling of the Grignard reagent. | Generally a minor byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameter is temperature . Maintaining a low temperature (ideally between -20°C and 0°C) throughout the formation of the propargyl Grignard reagent and its subsequent reaction with benzaldehyde is essential to minimize the rearrangement to the allenic isomer, which is the primary source of byproducts.[2] The second critical parameter is maintaining anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.
Q2: My reaction mixture turned dark brown/black. Is this normal?
A2: A color change to grey or brown is typical during the formation of a Grignard reagent. However, a very dark brown or black color could indicate decomposition or the formation of finely divided metal from side reactions, which can be promoted by impurities or localized high temperatures.[1] While a dark color doesn't always signify a failed reaction, it is a good practice to ensure all reagents are pure and temperature control is maintained.
Q3: How can I confirm the presence of the desired product and its isomeric byproducts?
A3: NMR spectroscopy is the most effective method.
-
This compound (Desired Product): The 1H NMR spectrum will show a characteristic terminal alkyne proton as a triplet around 2.0-2.5 ppm. The methylene protons adjacent to the alkyne will appear as a doublet of doublets, and the methine proton next to the hydroxyl group will be a triplet.[3]
-
1-Phenylbuta-2,3-dien-1-ol (Allenic Alcohol): The 1H NMR spectrum will show characteristic signals for the allenic protons in the region of 4.5-5.5 ppm.
-
1-Phenylbut-2-yn-1-ol (Internal Alkyne): The 1H NMR spectrum will show a methyl group signal (a doublet) coupled to the propargylic proton.
Q4: What is the best way to purify this compound from its byproducts?
A4: Flash column chromatography on silica gel is the recommended method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.[4] The polarity differences between the desired terminal alkyne, the more polar allenic alcohol, and the potentially less polar internal alkyne allow for their separation. Careful monitoring of fractions by TLC is crucial.
Experimental Protocols
Key Experiment: Low-Temperature Synthesis of this compound
This protocol is designed to minimize the formation of rearrangement byproducts.
Materials:
-
Magnesium turnings
-
Propargyl bromide
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether and a few drops of propargyl bromide to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), cool the flask to -20°C using a dry ice/acetone bath.
-
Slowly add a solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below -10°C.
-
-
Reaction with Benzaldehyde:
-
After the addition of propargyl bromide is complete, continue stirring at low temperature for 30 minutes.
-
Slowly add a solution of freshly distilled benzaldehyde (0.9 equivalents) in anhydrous diethyl ether from the dropping funnel, keeping the internal temperature below -10°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Influence of temperature on product distribution.
References
Preventing racemization during the synthesis of chiral 1-Phenylbut-3-yn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the enantioselective synthesis of 1-Phenylbut-3-yn-1-ol, with a focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound?
A1: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical issue in asymmetric synthesis. For this compound, a secondary propargylic alcohol, racemization can be promoted by several factors:
-
Acidic or Basic Conditions: The benzylic and propargylic nature of the hydroxyl group makes the chiral center susceptible to racemization under both acidic and basic conditions. Protonation of the hydroxyl group followed by water loss can lead to a stabilized carbocation, which is planar and achiral. Subsequent nucleophilic attack can occur from either face, leading to a racemic mixture. Similarly, strong bases can deprotonate the alcohol, and under certain conditions, facilitate reversible oxidation-reduction pathways that can lead to racemization.
-
Elevated Temperatures: Higher reaction or purification temperatures can provide the necessary energy to overcome the activation barrier for racemization, especially if acidic or basic impurities are present.[1]
-
Inappropriate Work-up or Purification: Aqueous work-ups with acidic or basic solutions can induce racemization. Similarly, purification by silica gel chromatography can sometimes lead to loss of enantiomeric excess if the silica gel is acidic.
-
Extended Reaction Times: Prolonged exposure to reaction conditions, even those that are mildly acidic or basic, can increase the likelihood of racemization.
Q2: Which synthetic routes are recommended for obtaining high enantiomeric excess (ee) of this compound?
A2: The most reliable methods for the enantioselective synthesis of this compound involve the asymmetric reduction of the corresponding prochiral ketone, 1-phenylbut-3-yn-1-one. Two highly effective and widely used methods are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[2][3][4] The predictability of the stereochemical outcome and the high enantioselectivities typically achieved make it a preferred method.
-
Noyori Asymmetric Hydrogenation: This reaction utilizes a chiral ruthenium-diphosphine-diamine complex as a catalyst for the asymmetric transfer hydrogenation of the ketone.[5] It is known for its high efficiency, excellent enantioselectivity, and operational simplicity.[6]
Q3: How can I minimize racemization during the purification of chiral this compound?
A3: To preserve the enantiomeric purity of this compound during purification, the following precautions are recommended:
-
Neutralize Silica Gel: If using silica gel chromatography, it is advisable to neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, followed by flushing with the pure eluent.
-
Use Alternative Purification Methods: Consider purification techniques that avoid acidic stationary phases, such as flash chromatography on neutral alumina or preparative thin-layer chromatography (TLC) on neutralized plates.
-
Avoid High Temperatures: Concentrate the product under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). Avoid prolonged heating.
-
Buffered Aqueous Work-up: During the reaction work-up, use a buffered aqueous solution (e.g., saturated ammonium chloride) to quench the reaction, which helps to maintain a neutral pH.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral this compound.
Issue 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Catalyst Performance | Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation. For CBS reductions, the in situ generation of the catalyst from the corresponding chiral amino alcohol and borane can sometimes provide better results.[7] |
| Incorrect Reaction Temperature | Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) generally increases enantioselectivity by favoring the transition state leading to the desired enantiomer.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact the enantioselectivity of the reaction.[8] Screen a variety of aprotic solvents such as THF, toluene, and dichloromethane to find the optimal conditions for your specific catalyst system. |
| Presence of Water or Protic Impurities | Ensure all reagents and solvents are rigorously dried. Moisture can react with the borane reagent in CBS reductions or interfere with the catalyst in Noyori hydrogenations, leading to a decrease in enantioselectivity. |
| Racemization During Reaction or Work-up | Minimize reaction times and ensure the work-up is performed under neutral pH conditions. Use a buffered quench as mentioned in the FAQs. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC/MS to ensure it has gone to completion. If the reaction stalls, a fresh batch of catalyst or reagent may be required. |
| Side Reactions | The starting ketone, 1-phenylbut-3-yn-1-one, can be susceptible to side reactions. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. In the case of borane reductions, ensure slow addition of the borane to control the reaction rate and minimize side product formation. |
| Product Degradation | Propargylic alcohols can be sensitive to strong acids and bases. Ensure the work-up and purification steps are performed under mild and neutral conditions. |
| Inefficient Purification | Optimize the purification method to minimize product loss. This may involve trying different solvent systems for chromatography or exploring alternative purification techniques like crystallization if applicable. |
Data Presentation
The following table summarizes typical enantiomeric excess (ee%) values that can be achieved for the asymmetric reduction of 1-phenylbut-3-yn-1-one to this compound under various conditions.
| Method | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| CBS Reduction | (R)-Me-CBS | THF | -78 | >95 |
| CBS Reduction | (S)-Me-CBS | Toluene | -40 | ~90-95 |
| Noyori Hydrogenation | RuCl₂[(S)-BINAP][(S)-DAIPEN] | 2-propanol | 25 | >98 |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP][(R)-DAIPEN] | Methanol | 0 | ~97 |
Note: The exact ee% can vary depending on the specific reaction conditions, purity of reagents, and experimental technique.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-1-Phenylbut-3-yn-1-ol via CBS Reduction
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (2 M in THF)
-
1-Phenylbut-3-yn-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the flask to 0 °C in an ice bath and add borane-dimethyl sulfide complex (0.6 eq, 2 M in THF) dropwise. Stir the mixture for 10 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 1-phenylbut-3-yn-1-one (1.0 eq) in anhydrous THF via a syringe pump over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford (S)-1-Phenylbut-3-yn-1-ol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Daicel Chiralcel OD-H or Chiralpak AD-H column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting condition is 90:10 (v/v) n-hexane:IPA. The ratio can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Mandatory Visualization
Caption: Workflow for the enantioselective synthesis and analysis of chiral this compound.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. mdpi.com [mdpi.com]
- 3. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in the synthesis of 1-Phenylbut-3-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenylbut-3-yn-1-ol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the Grignard reaction of an alkynyl magnesium halide with benzaldehyde.
Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the most common causes?
Low yields in this Grignard synthesis can stem from several factors. The most critical are the quality of your reagents and the reaction conditions. Grignard reagents are highly sensitive to moisture and air.[1]
-
Moisture Contamination: Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of water will quench the Grignard reagent.[1]
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Use fresh, shiny magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[1]
-
Impure Reagents: Benzaldehyde can oxidize to benzoic acid on storage. Purify benzaldehyde by distillation before use, especially if the bottle is old.
-
Side Reactions: Several side reactions can compete with the desired product formation, including enolization of the aldehyde, Wurtz coupling, and rearrangement of the propargyl Grignard reagent.[1][2]
Q2: I am observing a significant amount of a byproduct that is not my desired product. What could it be?
The formation of byproducts is a common issue. The identity of the byproduct can provide clues to the problem:
-
1,5-Hexadiyne: This suggests a Wurtz-type coupling of your propargyl Grignard reagent. This can occur if the concentration of the propargyl halide is too high during the formation of the Grignard reagent. Slow addition of the halide is recommended.[1]
-
An Allenic Alcohol (1-phenylbuta-2,3-dien-1-ol): Propargyl Grignard reagents can exist in equilibrium with their allenyl counterparts.[3] This rearrangement is often temperature-dependent. Running the reaction at a lower temperature can favor the desired propargyl isomer.[2]
-
Benzoin: If your benzaldehyde is not pure, it can undergo self-condensation under basic conditions to form benzoin.
-
Unreacted Starting Material: If you recover a significant amount of benzaldehyde, it indicates that your Grignard reagent may not have formed efficiently or was quenched before it could react.
Q3: How can I minimize the rearrangement of the propargyl Grignard reagent to the allenyl form?
The rearrangement of the propargyl Grignard to the allenyl Grignard is a known issue that leads to the formation of the undesired allenic alcohol.[2][3] To minimize this:
-
Control the Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C). Room temperature reactions are more prone to this rearrangement.[2]
-
Solvent Choice: The choice of solvent can influence the equilibrium. Tetrahydrofuran (THF) is a common solvent for this reaction.
Q4: My reaction seems to not initiate at all. What should I do?
Failure of a Grignard reaction to initiate is a frequent problem, usually related to the magnesium metal.
-
Activate the Magnesium: As mentioned, the magnesium surface may be passivated by an oxide layer.[1] You can activate it by:
-
Adding a small crystal of iodine. The disappearance of the iodine color is an indicator of initiation.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
-
Gentle Heating: A gentle warming with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.[1]
Q5: What is the best procedure for quenching the reaction?
Proper quenching is crucial for maximizing yield and ensuring safety.
-
Use a Mild Proton Source: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent.[4] It is acidic enough to protonate the alkoxide but mild enough to prevent acid-catalyzed side reactions like the Meyer-Schuster rearrangement of the propargyl alcohol.[5]
-
Maintain Low Temperature: The quenching process is often exothermic. It is essential to cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching solution.[4]
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via a Grignard reaction. Specific quantities and conditions may need to be optimized.
Synthesis of this compound
Materials:
-
Magnesium turnings
-
Propargyl bromide (or chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Add a small volume of anhydrous THF.
-
Prepare a solution of propargyl bromide in anhydrous THF in the addition funnel.
-
Add a small amount of the propargyl bromide solution to the magnesium. If the reaction does not initiate, use one of the activation methods described in the troubleshooting section.
-
Once initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of freshly distilled benzaldehyde in anhydrous THF in the addition funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound and related compounds via the Grignard reaction. Yields are highly dependent on the specific conditions and the scale of the reaction.
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Benzaldehyde | 1.0 equivalent | [2] |
| Propargyl Bromide | 1.1 - 1.5 equivalents | [5] |
| Magnesium | 1.2 - 2.0 equivalents | [2] |
| Solvent | Anhydrous THF or Diethyl Ether | [1][2] |
| Reaction Temperature | ||
| Grignard Formation | Room Temperature to Reflux | [6] |
| Addition of Aldehyde | 0 °C to Room Temperature | [2][6] |
| Quenching Agent | Saturated aqueous NH₄Cl | [4] |
| Typical Yield | 60-85% | [2][7] |
| Purification Method | Column Chromatography or Vacuum Distillation | [8] |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A workflow for troubleshooting low yields.
Reaction Pathway
This diagram illustrates the general reaction pathway for the synthesis of this compound.
Caption: General reaction pathway for the synthesis.
References
Stability of 1-Phenylbut-3-yn-1-ol under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-phenylbut-3-yn-1-ol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a secondary propargyl alcohol. Its stability is significantly influenced by the pH of the solution. It is susceptible to rearrangement under acidic conditions and deprotonation under basic conditions. For long-term storage, it is advisable to keep the compound in a neutral, dry, and cool environment, protected from light.
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, this compound is known to undergo a Meyer-Schuster rearrangement to form the corresponding α,β-unsaturated ketone, 1-phenylbut-3-en-2-one.[1][2][3][4] This reaction is catalyzed by protons and involves the formation of an allene intermediate.[1] The reaction rate is dependent on the acid concentration and temperature.
Q3: What is the expected behavior of this compound under basic conditions?
In the presence of a strong base, the most probable reaction is the deprotonation of the terminal alkyne's acidic proton (pKa ≈ 25) to form a lithium or sodium acetylide. This acetylide is a potent nucleophile and can participate in various subsequent reactions.[5] Under moderately basic conditions, the compound is generally more stable than in acidic media, although prolonged exposure or high temperatures may lead to other reactions.
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Spontaneous and potentially hazardous reactions can occur when it comes into contact with these substances.
Troubleshooting Guides
Issue 1: Unexpected Product Formation in an Acid-Catalyzed Reaction
Symptom: During a reaction performed under acidic conditions, you observe the formation of a new, unexpected product, and the starting material, this compound, is consumed.
Possible Cause: The acidic environment is likely causing a Meyer-Schuster rearrangement of the this compound to 1-phenylbut-3-en-2-one.
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct: Analyze the reaction mixture using techniques like NMR, GC-MS, or LC-MS to confirm if the byproduct is 1-phenylbut-3-en-2-one.
-
Modify Reaction Conditions:
-
Lower the Temperature: The rearrangement is often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.
-
Use a Milder Acid: If your primary reaction allows, switch to a weaker Brønsted acid or a Lewis acid that is less prone to promoting the rearrangement.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the formation of the rearrangement product.
-
-
Protecting Group Strategy: If the alcohol functionality is not required for your desired reaction, consider protecting it with a suitable protecting group that is stable to the acidic conditions.
Issue 2: Low Yield or No Reaction in a Base-Mediated Step
Symptom: When using this compound as a nucleophile after treatment with a base, you observe low yields of the desired product or no reaction at all.
Possible Cause: Incomplete deprotonation of the terminal alkyne.
Troubleshooting Steps:
-
Choice of Base: Ensure the base you are using is strong enough to deprotonate the terminal alkyne (pKa ≈ 25). Common choices include sodium amide (NaNH₂), n-butyllithium (n-BuLi), or Grignard reagents.
-
Anhydrous Conditions: Acetylide anions are highly reactive towards protic solvents. Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware.
-
Temperature Control: While the deprotonation is often performed at low temperatures (e.g., -78 °C), the subsequent reaction with an electrophile may require warming. Optimize the temperature profile of your reaction.
-
Order of Addition: Add the base to the solution of this compound, and after a suitable time for deprotonation, add the electrophile.
Quantitative Data
| Condition | Reagent | Temperature (°C) | Time (h) | Approximate Degradation (%) | Major Degradation Product |
| Acidic | 0.1 M HCl | 60 | 24 | ~ 30% | 1-Phenylbut-3-en-2-one |
| Acidic | 1 M HCl | 60 | 8 | ~ 75% | 1-Phenylbut-3-en-2-one |
| Basic | 0.1 M NaOH | 60 | 24 | < 5% | Not significant |
| Basic | 1 M NaOH | 60 | 24 | ~ 10% | Decomposition products |
| Oxidative | 3% H₂O₂ | 25 | 24 | ~ 15% | Oxidized byproducts |
| Thermal | - | 80 | 48 | < 5% | Not significant |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Thermostatic oven and water bath
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
If no significant degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in methanol, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
4. Analytical Method:
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 215 nm)
-
Injection Volume: 20 µL
-
-
Analyze all samples by HPLC. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Acid-catalyzed Meyer-Schuster rearrangement of this compound.
Caption: Reaction of this compound under strong basic conditions.
Caption: General workflow for the forced degradation study of this compound.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]
Safe handling and storage procedures for 1-Phenylbut-3-yn-1-ol
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-Phenylbut-3-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a secondary alcohol containing an alkyne and an aromatic ring.[1] It is classified as an irritant and is harmful if swallowed.[2] Key hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]
Q2: What are the GHS Hazard Classifications for this compound?
The Globally Harmonized System (GHS) classifications for this compound are summarized in the table below.[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is crucial to ensure safety. This includes:
-
Eye/Face Protection: Use of a face shield and safety glasses that are tested and approved under government standards like NIOSH (US) or EN 166 (EU) is recommended.
-
Skin Protection: Wear a complete suit that protects against chemicals. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Q4: What are the proper storage conditions for this compound?
Proper storage is essential to maintain the stability and integrity of the compound.
-
Temperature: Store in a cool place, specifically between 2-8°C.[3]
-
Atmosphere: Store under an inert atmosphere.
-
Container: Keep the container tightly closed and store it in a dry, well-ventilated area.[4] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.
-
Location: Store in a locked-up, flammables area away from heat, sparks, and open flames.[4]
Q5: What materials are incompatible with this compound?
To prevent hazardous reactions, avoid contact with the following:
Troubleshooting Guides
Scenario 1: Accidental Spill
-
Immediate Action: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition and use spark-proof tools.
-
Containment: Use personal protective equipment. Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.
-
Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill according to your institution's safety protocols.
Scenario 2: Improper Storage
-
Issue: The compound was left at room temperature for an extended period.
-
Action: While the compound is a liquid at room temperature, its long-term stability at ambient temperatures is not guaranteed.[1] It is recommended to move it to the correct storage condition of 2-8°C immediately.[3] For critical experiments, it may be advisable to use a fresh, properly stored batch to ensure the integrity of the results.
-
-
Issue: The container was not sealed properly.
-
Action: Immediately reseal the container tightly and store it upright. If the compound has been exposed to air for a prolonged period, its purity may be compromised. Consider re-analyzing the compound for purity before use in sensitive applications.
-
Scenario 3: First Aid for Exposure
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse the eyes cautiously with water for several minutes as a precaution. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician immediately.
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the key safety considerations during an experiment involving this compound.
Caption: Experimental workflow for the safe handling of this compound.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety procedures from receiving the chemical to its final disposal.
Caption: Logical flow of safe handling and storage procedures for this compound.
References
Technical Support Center: Catalyst Residue Removal from 1-Phenylbut-3-yn-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of catalyst residues from 1-Phenylbut-3-yn-1-ol, a crucial intermediate in many synthetic pathways. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to issues encountered during the purification process, particularly after Sonogashira coupling reactions, which commonly employ palladium and copper catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues found in this compound after a Sonogashira coupling reaction?
A1: The most prevalent catalyst residues are palladium and copper.[1] The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide.[1]
Q2: Why is it critical to remove these catalyst residues?
A2: Residual palladium and copper can interfere with downstream reactions, compromise the stability of the final compound, and are often cytotoxic, which is a major concern for pharmaceutical applications.[2] Regulatory agencies have strict limits on the allowable levels of these elemental impurities in active pharmaceutical ingredients (APIs).
Q3: What are the primary methods for removing palladium and copper residues?
A3: Common methods include:
-
Column Chromatography: Effective for separating the product from catalyst residues and other impurities.[3][4]
-
Aqueous Washes with Chelating Agents: Particularly effective for removing copper, using agents like EDTA or ammonia to form water-soluble complexes that can be extracted.[5]
-
Solid-Phase Scavengers: These are functionalized materials (e.g., silica- or polymer-based) that selectively bind to the metal, which can then be removed by filtration.[6][7]
-
Activated Carbon: Can be used to adsorb catalyst residues.[6]
-
Filtration through Celite®: Useful for removing heterogeneous or precipitated catalysts.[4]
Q4: How do I choose the best purification method for my experiment?
A4: The choice of method depends on several factors, including the scale of your reaction, the specific catalyst system used, the solubility of your product, and the desired final purity. For small-scale laboratory preparations, column chromatography is often sufficient. For larger-scale syntheses or to achieve very low parts-per-million (ppm) levels of catalyst residues, a combination of methods, such as an aqueous wash followed by treatment with a scavenger, may be necessary.[3][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My purified this compound is still contaminated with a significant amount of palladium.
-
Possible Cause 1: Ineffective Column Chromatography.
-
Solution: Ensure you are using an appropriate solvent system for your flash chromatography. A gradual increase in eluent polarity can improve separation. If the palladium complex is co-eluting with your product, consider using a scavenger resin as a secondary purification step.[3]
-
-
Possible Cause 2: Palladium is in a soluble, complexed form.
-
Possible Cause 3: Formation of palladium black.
-
Solution: The formation of a black precipitate indicates catalyst decomposition.[10] This heterogeneous palladium can often be removed by filtration through a pad of Celite®.[8] To prevent its formation in future reactions, ensure your reaction is conducted under strictly anaerobic and anhydrous conditions.
-
Problem 2: There is a persistent blue or green color in my organic layer, indicating copper contamination.
-
Possible Cause 1: Incomplete removal by simple extraction.
-
Solution: Perform multiple washes with an aqueous solution of a chelating agent. A 0.1 M solution of EDTA at a pH of ~8 is effective at complexing with copper ions, which can then be partitioned into the aqueous layer.[2] Repeated washes may be necessary until the aqueous layer is colorless.
-
-
Possible Cause 2: Your product is also acting as a ligand for copper.
-
Solution: If your product has functional groups that can chelate copper, making it difficult to remove with a simple aqueous wash, consider using a copper scavenger resin. These resins have a very high affinity for copper and can be more effective.
-
Problem 3: I am experiencing low product yield after purification.
-
Possible Cause 1: Product loss during aqueous extraction.
-
Solution: If this compound has some solubility in the aqueous wash, minimize the volume and number of washes. A final wash with brine can help to recover some of the dissolved organic product from the aqueous phase.
-
-
Possible Cause 2: Product adsorption onto the purification media.
-
Solution: If using column chromatography or a scavenger, your product may be adsorbing to the silica or resin. After eluting your product, wash the stationary phase with a more polar solvent to recover any adsorbed material. When using scavengers, use the minimum amount necessary to achieve the desired purity to minimize potential product loss.[8]
-
Data Presentation
The following table summarizes the typical efficiency of various catalyst removal methods for Sonogashira coupling reactions. The final catalyst concentration can vary depending on the initial concentration, the specific scavenger or method used, and the experimental conditions.
| Purification Method | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Reference |
| Column Chromatography | >5000 | <100 (in many cases) | [3] |
| Solid-Supported Scavenger (MP-TMT) | ~800 | <10 (typically <5) | [9] |
| Activated Charcoal (Darco KB-B) | 300 | <1 | [6] |
| Column Chromatography + Scavenger (Si-TMT) | >100 | <50 (often <10) | [3] |
Experimental Protocols
Protocol 1: General Workup and Purification of this compound after Sonogashira Coupling
This protocol assumes a standard Sonogashira reaction has been performed to synthesize this compound.
-
Quenching the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Filtration (if necessary): If a heterogeneous catalyst or palladium black is observed, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® (1-2 cm thick) in a Büchner funnel.[8] Wash the Celite® pad with the same solvent to ensure complete recovery of the product.
-
Aqueous Workup (Copper Removal):
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride or a 0.1 M aqueous solution of EDTA (pH adjusted to ~8).[2][5] Repeat the wash until the aqueous layer is colorless.
-
Wash the organic layer with water, followed by a wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of any byproducts.
-
Final Analysis: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. If required, determine the residual palladium and copper levels by ICP-MS.
Protocol 2: Purification using a Solid-Supported Scavenger
This protocol can be used as a secondary purification step if residual palladium levels are still too high after column chromatography, or as an alternative to chromatography for larger scale reactions.
-
Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, THF, or ethyl acetate).
-
Add the Scavenger: Add the recommended amount of a palladium scavenger (e.g., SiliaMetS® Thiol or MP-TMT, typically 2-5 equivalents relative to the initial amount of palladium catalyst).[7]
-
Stir: Stir the mixture at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for several hours to overnight. The reaction progress can be monitored by taking small aliquots and analyzing for residual palladium.
-
Filter: Filter off the scavenger resin through a fritted funnel or a Büchner funnel with filter paper.
-
Wash: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.
Visualization
The following diagram illustrates a typical workflow for the removal of catalyst residues from a Sonogashira reaction mixture to obtain pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sopachem.com [sopachem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Impurities in 1-Phenylbut-3-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylbut-3-yn-1-ol. Our goal is to help you identify and characterize impurities in your samples, ensuring the quality and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound samples?
The impurity profile of this compound can vary depending on the synthetic route and storage conditions. Potential impurities can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities: These impurities are introduced during the synthesis process. A common synthetic route involves the reaction of benzaldehyde with a propargyl halide.
-
Unreacted Starting Materials:
-
Benzaldehyde
-
Propargyl bromide (or other propargyl halides)
-
-
Byproducts of the Synthesis:
-
Side-reaction products may include self-coupling of the propargyl reagent or other undesired reactions.
-
Degradation Products: These impurities form over time due to the inherent stability of the molecule under certain conditions. Propargyl alcohols can be susceptible to degradation under acidic, basic, oxidative, and thermal stress.[1][2]
-
Hydration Products: Addition of water across the triple bond can lead to the formation of ketones.
-
Rearrangement Products: Acid-catalyzed rearrangement (Meyer-Schuster rearrangement) can lead to the formation of α,β-unsaturated ketones.[2]
-
Oxidation Products: Oxidation of the alcohol functionality can yield the corresponding ketone. The triple bond can also be susceptible to oxidative cleavage.
A summary of potential impurities is provided in the table below.
| Impurity Category | Potential Impurity | Chemical Structure |
| Process-Related | Benzaldehyde | C₆H₅CHO |
| 1,5-Hexadiyne (from coupling) | HC≡C-CH₂-CH₂-C≡CH | |
| Degradation-Related | 1-Phenylbut-3-en-1-one | C₆H₅COCH=CHCH₃ (from Meyer-Schuster rearrangement) |
| Phenyl vinyl ketone | C₆H₅COCH=CH₂ (potential oxidation/rearrangement) | |
| 1-Phenyl-1,3-butanedione | C₆H₅COCH₂COCH₃ (potential hydration/oxidation) |
Q2: I am seeing unexpected peaks in my chromatogram. How can I identify them?
Unexpected peaks can arise from various sources, including contamination, carryover from previous injections, or degradation of the analyte. A systematic approach is crucial for identification.
-
Blank Injection: Inject a solvent blank to rule out contamination from the solvent or the analytical system.
-
System Suitability Check: Ensure your analytical system is performing correctly by running a standard of this compound.
-
Mass Spectrometry (MS) Analysis: If your system is connected to a mass spectrometer (GC-MS or LC-MS), the mass spectrum of the unknown peak can provide valuable information about its molecular weight and fragmentation pattern, aiding in its identification.
-
Forced Degradation Studies: Performing forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products. Comparing the retention times of the peaks from the stressed samples with the unknown peak in your sample can help in its identification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Issues
Problem: Peak Tailing for this compound
-
Possible Cause 1: Secondary Interactions with Silica Support. The hydroxyl group in this compound can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.
-
Solution:
-
Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups.
-
Employ a column with end-capping or a base-deactivated stationary phase.
-
Consider using a different stationary phase, such as a polymer-based column.
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Possible Cause 3: Extra-column Volume. Excessive tubing length or large-volume fittings can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.
-
Problem: Poor Separation between this compound and Benzaldehyde
-
Possible Cause: Inadequate Mobile Phase Composition. The polarity of the mobile phase may not be optimal for resolving these two compounds.
-
Solution:
-
Isocratic Elution: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to find the optimal separation.
-
Gradient Elution: Implement a gradient program, starting with a lower concentration of the organic solvent and gradually increasing it. This can help to sharpen the peaks and improve resolution.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Problem: No Peak or Very Small Peak for this compound
-
Possible Cause 1: Thermal Degradation in the Injector. Propargyl alcohols can be thermally labile and may degrade at high injector temperatures.
-
Solution: Lower the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and degradation.
-
-
Possible Cause 2: Active Sites in the GC System. The hydroxyl group of the analyte can interact with active sites in the injector liner, column, or transfer line, leading to poor peak shape or loss of signal.
-
Solution:
-
Use a deactivated injector liner.
-
Ensure the column is well-conditioned.
-
Consider derivatization of the alcohol group (e.g., silylation) to increase its volatility and reduce interactions with active sites.
-
-
Problem: Broad or Tailing Peaks
-
Possible Cause 1: Inappropriate Column Polarity. The stationary phase of the column may not be suitable for the analysis of this aromatic alcohol.
-
Solution: A mid-polarity column (e.g., containing a phenyl- or cyano- functionalized stationary phase) is often a good starting point for aromatic compounds.
-
-
Possible Cause 2: Slow Injection. A slow injection can lead to band broadening.
-
Solution: Ensure a fast and clean injection, either manually or with an autosampler.
-
Data Presentation
The following table provides an example of how to present quantitative data for impurities found in a hypothetical batch of this compound. The limits are based on typical ICH guidelines for reporting, identification, and qualification of impurities in new drug substances.
| Impurity Name | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantitation (LOQ) (%) | Amount Detected (%) | Specification (%) |
| Benzaldehyde | 4.2 | 0.01 | 0.03 | 0.08 | ≤ 0.15 |
| Unknown Impurity 1 | 5.8 | 0.02 | 0.05 | Not Detected | Report |
| 1-Phenylbut-3-en-1-one | 7.1 | 0.01 | 0.04 | 0.06 | Report |
| Total Impurities | - | - | - | 0.14 | ≤ 1.0 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling
This method is designed for the separation of this compound from its potential process-related impurity, benzaldehyde, and common degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This method is suitable for the identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 220 °C (can be optimized).
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected impurity concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a solution of the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Protocol 3: Quantitative NMR (qNMR) for Purity Determination
qNMR can be used as a primary method for determining the purity of this compound without the need for a specific reference standard of the analyte.[3]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
Caption: Experimental workflow for the characterization of impurities in this compound.
Caption: Troubleshooting guide for HPLC peak tailing issues.
Caption: Potential degradation pathways for this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Phenylbut-3-yn-1-ol and 1-Phenylbut-3-en-1-ol
For Immediate Publication
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Discovery
This guide provides a detailed comparison of the chemical reactivity of two structurally related unsaturated alcohols: 1-Phenylbut-3-yn-1-ol and 1-Phenylbut-3-en-1-ol. The presence of a terminal alkyne in the former and a terminal alkene in the latter imparts distinct chemical properties, influencing their behavior in various organic transformations. This document summarizes key reactivity differences, supported by experimental data, to aid researchers in selecting the appropriate substrate for their synthetic endeavors.
Executive Summary
This compound, a homopropargylic alcohol, and 1-Phenylbut-3-en-1-ol, a homoallylic alcohol, share a common secondary benzylic alcohol moiety but differ in the nature of their carbon-carbon unsaturation. This fundamental structural variance dictates their reactivity, particularly in reactions involving the unsaturated bond. Generally, the triple bond of this compound is susceptible to reactions characteristic of terminal alkynes, such as deprotonation and subsequent nucleophilic attack, as well as partial or full reduction. The double bond of 1-Phenylbut-3-en-1-ol, being more electron-rich than the alkyne, is more reactive towards electrophilic addition. Both molecules can undergo oxidation at the secondary alcohol position.
Structural and Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in Table 1. The difference in molecular weight and formula is a direct result of the two additional hydrogen atoms in the en-ol. Spectroscopically, the most notable difference is in the ¹H NMR spectra, where the alkyne protons of this compound appear around 2.5 ppm, while the alkene protons of 1-phenyl-3-buten-1-ol are observed in the 5.1-5.9 ppm region.[1]
| Property | This compound | 1-Phenylbut-3-en-1-ol |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₂O |
| Molecular Weight | 146.19 g/mol [2] | 148.20 g/mol [3] |
| Appearance | Not specified | Colorless to light yellow liquid |
| Boiling Point | Not specified | 234 °C (lit.)[4] |
| Density | Not specified | 0.992 g/mL at 25 °C (lit.)[4] |
| Key Functional Groups | Secondary alcohol, Terminal alkyne | Secondary alcohol, Terminal alkene |
Comparative Reactivity
The reactivity of these two molecules can be compared across several key reaction types: reactions of the unsaturated bond and reactions of the alcohol functionality.
Reactions of the Unsaturated Bond
1. Reduction/Hydrogenation:
The most direct comparison of reactivity lies in the reduction of the alkyne to the alkene. This compound can be selectively hydrogenated to 1-Phenylbut-3-en-1-ol. This transformation highlights the greater reactivity of the alkyne towards catalytic hydrogenation.
Experimental Protocol: Selective Hydrogenation of this compound
A common method for the selective reduction of an alkyne to a cis-alkene is through the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
-
Reaction: To a solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate), a catalytic amount of Lindlar's catalyst is added. The reaction vessel is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 1-Phenylbut-3-en-1-ol, which can be further purified by column chromatography if necessary.
2. Electrophilic Addition:
In general, alkenes are more reactive towards electrophilic addition than alkynes. This is because the intermediate carbocation formed from an alkene (an alkyl cation) is more stable than the vinylic cation formed from an alkyne.
A representative electrophilic addition is bromination. While no direct comparative study on the bromination of this compound and 1-Phenylbut-3-en-1-ol was found, the general principle suggests that 1-Phenylbut-3-en-1-ol would react more readily with bromine (Br₂) to form the corresponding dibromo-adduct.
Experimental Protocol: Bromination of 1-Phenylbut-3-en-1-ol (General Procedure)
-
Reaction: 1-Phenylbut-3-en-1-ol is dissolved in an inert solvent such as dichloromethane or carbon tetrachloride. A solution of bromine in the same solvent is added dropwise at a low temperature (e.g., 0 °C) with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: After the addition is complete, the reaction mixture is washed with a solution of sodium thiosulfate to remove any excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to give the dibrominated product.
3. Ozonolysis:
Ozonolysis is a powerful method for cleaving carbon-carbon multiple bonds. The products of ozonolysis differ for alkenes and alkynes.
-
1-Phenylbut-3-en-1-ol: Ozonolysis of the alkene moiety followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) would be expected to yield 3-hydroxy-3-phenylpropanal and formaldehyde.
-
This compound: Ozonolysis of the alkyne followed by an oxidative workup typically yields carboxylic acids. In this case, the expected product would be 3-hydroxy-3-phenylpropanoic acid.
While no specific experimental data for the ozonolysis of these two compounds was found, the ozonolysis of the isomeric compound 1-phenylbut-1-ene is known to yield benzaldehyde and propanal, demonstrating the cleavage of the double bond.[5][6]
Reactions of the Alcohol Functionality
1. Oxidation:
Both this compound and 1-Phenylbut-3-en-1-ol are secondary alcohols and can be oxidized to the corresponding ketones, 1-phenylbut-3-yn-1-one and 1-phenylbut-3-en-1-one, respectively. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation are typically employed to avoid over-oxidation or reaction with the unsaturated bond.
Experimental Protocol: Swern Oxidation of an Unsaturated Alcohol (General Procedure)
-
Reaction: In a flame-dried flask under an inert atmosphere, oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) in dichloromethane is added slowly, followed by the dropwise addition of the alcohol (either this compound or 1-Phenylbut-3-en-1-ol) in dichloromethane. After stirring for a period, a hindered base such as triethylamine is added.[7]
-
Work-up: The reaction is allowed to warm to room temperature, and then quenched with water. The organic layer is separated, washed with brine, dried, and concentrated. The resulting ketone can be purified by column chromatography.[7]
The reactivity of the alcohol functionality in both compounds is expected to be similar under these mild conditions, with the primary difference in the reaction outcome being the nature of the unsaturated moiety in the resulting ketone.
Logical Flow of Reactivity Comparison
The following diagram illustrates the key reactive sites and potential transformations for both molecules.
References
- 1. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]
- 2. This compound | C10H10O | CID 11019006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-PHENYL-3-BUTEN-1-OL | 936-58-3 [chemicalbook.com]
- 5. brainly.in [brainly.in]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Unveiling Molecular Distinctions: A Spectroscopic Comparison of 1-Phenylbut-3-yn-1-ol and its Alkene Analog
A detailed spectroscopic analysis of 1-phenylbut-3-yn-1-ol and its corresponding alkene, 1-phenylbut-3-en-1-ol, reveals key differences in their molecular structure, providing valuable insights for researchers in organic synthesis and drug development. This guide offers a comprehensive comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The primary structural difference between this compound and 1-phenylbut-3-en-1-ol lies in the nature of the unsaturation in the four-carbon chain. The former possesses a terminal alkyne (carbon-carbon triple bond), while the latter contains a terminal alkene (carbon-carbon double bond). This seemingly subtle variation gives rise to distinct spectroscopic signatures, allowing for unambiguous differentiation between the two compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and 1-phenylbut-3-en-1-ol.
Infrared (IR) Spectroscopy
| Functional Group | This compound Wavenumber (cm⁻¹) | 1-Phenylbut-3-en-1-ol Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | ~3300-3400 (broad) | ~3300-3400 (broad) | Stretching |
| C≡C-H (Alkyne) | ~3300 (sharp, medium) | N/A | Stretching |
| C≡C (Alkyne) | ~2120 (weak) | N/A | Stretching |
| C=C-H (Alkene) | N/A | ~3080 (medium) | Stretching |
| C=C (Alkene) | N/A | ~1640 (medium) | Stretching |
| C-O (Alcohol) | ~1050-1150 | ~1050-1150 | Stretching |
| Aromatic C-H | ~3000-3100 | ~3000-3100 | Stretching |
| Aromatic C=C | ~1450-1600 | ~1450-1600 | Stretching |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | This compound Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | 1-Phenylbut-3-en-1-ol Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| Phenyl-H | 7.25-7.40 | m | 7.26-7.35 | m |
| CH-OH | ~4.8 | t, J ≈ 6.5 | 4.64 | t, J ≈ 6.6 |
| CH₂ | ~2.6 | dt, J ≈ 6.5, 2.7 | 2.46 | m |
| C≡C-H | ~2.0 | t, J ≈ 2.7 | N/A | N/A |
| =CH (internal) | N/A | N/A | 5.76 | ddt, J ≈ 17.1, 10.2, 6.9 |
| =CH₂ (terminal) | N/A | N/A | 5.06-5.12 | m |
| OH | Variable | br s | Variable | br s |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | This compound Chemical Shift (δ, ppm) | 1-Phenylbut-3-en-1-ol Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~142 | ~142 |
| Phenyl CH | ~125-129 | ~125-129 |
| CH-OH | ~72 | ~73 |
| CH₂ | ~31 | ~44 |
| C≡CH | ~83 | N/A |
| C≡CH | ~71 | N/A |
| =CH | N/A | ~134 |
| =CH₂ | N/A | ~118 |
Mass Spectrometry (MS)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) | Interpretation |
| This compound | 146 | 128, 117, 105, 91, 77 | Loss of H₂O, subsequent fragmentations |
| 1-Phenylbut-3-en-1-ol | 148 | 130, 117, 107, 91, 79, 77 | Loss of H₂O, subsequent fragmentations |
Experimental Protocols
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.
-
Sample Preparation: A small drop of the neat liquid sample (this compound or 1-phenylbut-3-en-1-ol) was placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum was recorded using an FT-IR spectrometer. Data was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to sample analysis and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the final infrared spectrum (transmittance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy.
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Data Acquisition: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR: A standard proton experiment was performed. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: A proton-decoupled carbon experiment was performed. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
-
Data Processing: The raw data (Free Induction Decay - FID) was processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformation. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Mass Spectrometry (MS)
Method: Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification, or directly via a heated probe.
-
Ionization: The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of this compound and its alkene analog.
Figure 1. Logical workflow for the spectroscopic analysis of this compound and its alkene analog.
Discussion of Spectroscopic Differences
The most telling differences between the two compounds are observed in their IR and ¹H NMR spectra. In the IR spectrum of this compound, the presence of a sharp, medium intensity peak around 3300 cm⁻¹ is characteristic of the C≡C-H stretch, and a weak absorption around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. These peaks are absent in the spectrum of 1-phenylbut-3-en-1-ol. Conversely, the alkene analog exhibits characteristic C=C-H and C=C stretching vibrations around 3080 cm⁻¹ and 1640 cm⁻¹, respectively.
The ¹H NMR spectra provide the most definitive distinction. The terminal alkyne proton in this compound appears as a triplet at approximately 2.0 ppm. In stark contrast, the vinylic protons of 1-phenylbut-3-en-1-ol resonate much further downfield, between 5.0 and 5.8 ppm, due to the different electronic environment of the double bond. The chemical shift of the methylene protons (CH₂) adjacent to the unsaturated group also differs significantly, appearing at around 2.6 ppm for the alkyne and 2.46 ppm for the alkene, reflecting the differing electronic effects of the triple versus the double bond.
In ¹³C NMR, the sp-hybridized carbons of the alkyne group in this compound are found at approximately 71 and 83 ppm, whereas the sp²-hybridized carbons of the alkene in 1-phenylbut-3-en-1-ol appear further downfield at around 118 and 134 ppm.
The mass spectra of both compounds show a molecular ion peak and are characterized by an initial loss of a water molecule (M-18). While the subsequent fragmentation patterns show some similarities due to the common phenyl and hydroxyl groups, the exact masses of the fragment ions differ due to the two-mass unit difference in the parent molecules.
Comparative study of different catalysts for the synthesis of 1-Phenylbut-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-phenylbut-3-yn-1-ol, a key building block in the development of various pharmaceutical compounds and complex organic molecules, can be achieved through several catalytic routes. The choice of catalyst significantly impacts reaction efficiency, selectivity, and conditions. This guide provides an objective comparison of different catalytic systems for the propargylation of benzaldehyde to yield this compound, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of various catalysts in the synthesis of this compound from benzaldehyde and a propargyl source.
| Catalyst/Reagent System | Propargyl Source | Reaction Time | Temperature | Yield (%) | Reference |
| CuCl (10 mol%) / Mn powder | Propargyl bromide | 24 h | Room Temp. | 98% | [1] |
| [Cp2TiCl2] (10 mol%) / 3DPAFIPN | Propargyl bromide | 14 h | Room Temp. | 72% (for 4-MeO-benzaldehyde) | [2] |
| Allenylboronic acid pinacol ester | Allenylboronic acid pinacol ester | 30 min | 100 °C (Microwave) | 98% | [3] |
| Yb(OTf)3 (20 mol%) | Allenyltributylstannane | 12 h | Room Temp. | 85% |
Experimental Workflow and Catalytic Cycle
The general workflow for the synthesis of this compound involves the reaction of benzaldehyde with a propargylating agent in the presence of a catalyst, followed by workup and purification.
The catalytic cycle for the Cu-catalyzed, Mn-mediated system is proposed to involve the in-situ formation of an active Cu(0) species which then participates in the propargylation.
Experimental Protocols
1. Cu-Catalyzed / Mn-Mediated Propargylation [1]
-
Materials: Benzaldehyde, Propargyl bromide, CuCl, Mn powder, Acetonitrile (MeCN).
-
Procedure:
-
To a stirred solution of benzaldehyde (0.5 mmol) in MeCN (2 mL) in a Schlenk tube under a nitrogen atmosphere, add propargyl bromide (1.5 eq.), CuCl (10 mol%), and Mn powder (3.0 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
2. Photoredox Titanium-Catalyzed Propargylation [2]
-
Materials: Benzaldehyde (or substituted analog), Propargyl bromide, [Cp₂TiCl₂], 3DPAFIPN (photocatalyst), dry Tetrahydrofuran (THF).
-
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, dissolve the photocatalyst 3DPAFIPN (1-5 mol%) and [Cp₂TiCl₂] (10 mol%) in dry THF.
-
Add the benzaldehyde derivative (1.0 eq.) and propargyl bromide (3.0 eq.).
-
Irradiate the reaction mixture with a blue LED lamp (455 nm) at room temperature with vigorous stirring for 14 hours.
-
After the reaction is complete, quench with water and extract with ethyl acetate.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
-
3. Microwave-Assisted Propargylation with Allenylboronic Acid Pinacol Ester [3]
-
Materials: Benzaldehyde, Allenylboronic acid pinacol ester.
-
Procedure:
-
In a microwave vial, combine benzaldehyde (1.0 mmol) and allenylboronic acid pinacol ester (1.5 mmol).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 100 °C for 30 minutes.
-
After cooling, purify the crude product directly by silica gel column chromatography to obtain this compound.
-
4. Ytterbium Triflate-Catalyzed Propargylation with Allenyltributylstannane
-
Materials: Benzaldehyde, Allenyltributylstannane, Ytterbium triflate (Yb(OTf)₃), anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF, add Yb(OTf)₃ (20 mol%).
-
Add allenyltributylstannane (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
-
Concluding Remarks
The choice of catalyst for the synthesis of this compound depends on the desired reaction conditions, efficiency, and tolerance to functional groups. The Cu-catalyzed/Mn-mediated system and the microwave-assisted reaction with allenylboronic acid pinacol ester offer high yields under relatively mild conditions. The photoredox titanium-catalyzed method provides a valuable alternative under visible light irradiation. The ytterbium triflate-catalyzed reaction with an organotin reagent is also effective, though considerations regarding tin toxicity may be relevant for certain applications. Researchers should select the most appropriate method based on the specific requirements of their synthetic goals, available equipment, and green chemistry considerations.
References
Validating the Structure of 1-Phenylbut-3-yn-1-ol: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For chiral molecules such as 1-Phenylbut-3-yn-1-ol, a versatile building block in organic synthesis, this structural integrity is paramount. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data, two-dimensional (2D) NMR techniques are indispensable for a comprehensive and definitive structural validation. This guide provides a comparative overview of key 2D NMR methods for the structural elucidation of this compound, supported by experimental data and detailed protocols.
Structural Overview and 1D NMR Data
This compound possesses a stereocenter at the carbinol carbon (C1), making it a chiral secondary alcohol. Its structure comprises a phenyl ring, a hydroxyl group, and a terminal alkyne moiety.
| Structure: | IUPAC Name: this compound |
|
| Molecular Formula: C₁₀H₁₀O[1] |
| CAS Number: 1743-36-8[1] |
The foundational 1D ¹H and ¹³C NMR spectra provide the initial chemical shift assignments. The following data has been reported for this compound in CDCl₃.[2]
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1 | ~4.8 (t) | ~72.0 |
| 2 | ~2.6 (dd) | ~29.0 |
| 3 | ~2.1 (t) | ~81.0 |
| 4 | - | ~71.0 |
| 5 (ipso) | - | ~142.0 |
| 6, 10 (ortho) | ~7.3-7.4 (m) | ~126.0 |
| 7, 9 (meta) | ~7.3-7.4 (m) | ~128.0 |
| 8 (para) | ~7.3-7.4 (m) | ~128.0 |
| OH | Variable | - |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.
Harnessing 2D NMR for Unambiguous Connectivity
2D NMR experiments provide through-bond and through-space correlations, resolving ambiguities that may persist in 1D spectra. The three most crucial experiments for a small molecule like this compound are COSY, HSQC, and HMBC.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within a molecule.
Predicted COSY Correlations for this compound:
-
A cross-peak is expected between the proton at C1 (~4.8 ppm) and the methylene protons at C2 (~2.6 ppm).
-
A cross-peak is expected between the methylene protons at C2 (~2.6 ppm) and the terminal alkyne proton at C3 (~2.1 ppm).
-
Within the phenyl ring, complex cross-peaks would be observed between the ortho, meta, and para protons, confirming their neighboring relationships.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. This is a powerful tool for assigning carbon resonances based on their known proton assignments.
Predicted HSQC Correlations for this compound:
Table 2: Predicted HSQC Correlations
| Proton (¹H) Chemical Shift (ppm) | Correlated Carbon (¹³C) Chemical Shift (ppm) | Assignment |
| ~4.8 | ~72.0 | C1-H1 |
| ~2.6 | ~29.0 | C2-H2 |
| ~2.1 | ~71.0 | C4-H4 |
| ~7.3-7.4 | ~126.0, ~128.0 | Phenyl C-H |
Note: Quaternary carbons (C3 and C5) will not show a correlation in the HSQC spectrum as they are not directly attached to any protons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations
The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This is crucial for piecing together the carbon skeleton and confirming the connectivity of different spin systems, especially around quaternary carbons.
Predicted Key HMBC Correlations for this compound:
Table 3: Predicted Key HMBC Correlations
| Proton (¹H) | Correlated Carbons (¹³C) | Significance |
| H1 (~4.8 ppm) | C2, C5, C6/10 | Confirms the connection of the carbinol to the phenyl ring and the aliphatic chain. |
| H2 (~2.6 ppm) | C1, C3, C4 | Links the aliphatic chain together. |
| H4 (~2.1 ppm) | C2, C3 | Confirms the position of the terminal alkyne. |
| Phenyl Protons | C1, C5 | Further confirms the attachment of the phenyl ring. |
Experimental Protocols
The following are general protocols for acquiring 2D NMR spectra of small organic molecules like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a standard 5 mm NMR tube.
General Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape on the ¹H spectrum.
-
Obtain a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Obtain a standard 1D ¹³C spectrum to determine the spectral width for heteronuclear experiments.
COSY (gradient-selected):
-
Load a standard gradient-selected COSY pulse program.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of data points in the direct dimension (F2) to 1K or 2K.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512.
-
Set the number of scans per increment (typically 2 to 8) and the relaxation delay (1-2 s).
-
Acquire and process the data using appropriate window functions (e.g., sine-bell).
HSQC (gradient-selected, sensitivity-enhanced):
-
Load a standard gradient-selected HSQC pulse program.
-
Set the spectral width in F2 to cover the proton signals and in F1 to cover the carbon signals.
-
Set the number of data points in F2 to 1K or 2K and in F1 to 128 or 256.
-
Set the number of scans per increment (typically 4 to 16) and the relaxation delay (1.5-2 s).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire and process the data.
HMBC (gradient-selected):
-
Load a standard gradient-selected HMBC pulse program.
-
Set the spectral widths and data points as for the HSQC experiment.
-
Set the number of scans per increment (typically 8 to 32, as HMBC is less sensitive) and the relaxation delay (1.5-2 s).
-
Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.
-
Acquire and process the data.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, definitive structural information.
Table 4: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity map (through-bond correlations). | Non-destructive; provides a wealth of structural information from a single sample in solution. | Does not provide absolute configuration; can be complex to interpret for very large molecules. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles; absolute configuration. | Provides the "gold standard" for structural determination.[3][4] | Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may differ from the solution-state conformation.[5] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues. | High sensitivity; provides molecular formula. | Does not provide stereochemical information; fragmentation can be complex and may require interpretation alongside other data. For alcohols, characteristic fragmentation includes α-cleavage and dehydration (loss of H₂O).[6][7][8][9] |
| Chiral Chromatography (HPLC/GC) | Separation of enantiomers; determination of enantiomeric purity (ee%). | Essential for analyzing chiral compounds.[10][11][12][13] | Does not provide the complete 3D structure; often requires method development. |
Conclusion
The combination of 1D and 2D NMR techniques provides a robust and comprehensive method for the structural validation of this compound. COSY experiments confirm the proton-proton connectivities within the aliphatic chain and the phenyl ring. HSQC unequivocally links protons to their directly attached carbons, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together, including the placement of quaternary carbons. While techniques like X-ray crystallography can offer the absolute structure and mass spectrometry confirms the molecular weight and fragmentation, 2D NMR remains the cornerstone for detailed structural elucidation in solution, providing an unparalleled depth of information for researchers, scientists, and drug development professionals.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. rigaku.com [rigaku.com]
- 4. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. whitman.edu [whitman.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
A Comparative Guide to the Purity Analysis of 1-Phenylbut-3-yn-1-ol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthetic intermediates like 1-Phenylbut-3-yn-1-ol is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds.[1] For this compound, which possesses a hydroxyl group and may be susceptible to degradation at high temperatures, HPLC offers a robust and reliable method for purity determination at ambient temperatures.[1][2] Separation is achieved based on the compound's polarity and its differential partitioning between a liquid mobile phase and a solid stationary phase.[3]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm (where the phenyl group exhibits strong absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Parameter | This compound | Impurity A (e.g., Benzaldehyde) | Impurity B (e.g., Over-reduced product) |
| Retention Time (min) | 8.52 | 6.21 | 9.87 |
| Peak Area (%) | 99.5 | 0.25 | 0.25 |
| Purity (%) | 99.5 | - | - |
| LOD (µg/mL) | ~0.1 | ~0.05 | ~0.1 |
| LOQ (µg/mL) | ~0.3 | ~0.15 | ~0.3 |
HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[2][4] The sample is vaporized and separated in a gaseous mobile phase, providing high resolution.[1][3] The mass spectrometer detector offers definitive identification of the main component and any impurities based on their mass-to-charge ratio and fragmentation patterns.[3][5]
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40-300 amu.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Data Presentation: GC-MS Purity and Impurity Identification
| Parameter | This compound | Impurity A (e.g., Benzaldehyde) | Impurity C (e.g., Phenylacetylene) |
| Retention Time (min) | 11.25 | 7.80 | 6.54 |
| Peak Area (%) | 99.6 | 0.20 | 0.20 |
| Purity (%) | 99.6 | - | - |
| Key Mass Ions (m/z) | 146, 117, 105, 77 | 106, 105, 77 | 102, 76 |
| Identification | Confirmed | Confirmed | Confirmed |
GC-MS Experimental Workflow
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends largely on the analytical objective and the nature of the impurities.
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity in liquid phase.[3] | Separation based on volatility and boiling point in gas phase.[3] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[1][2] | Best for volatile and thermally stable compounds.[3][4] |
| Sample Preparation | Generally simpler; dissolution in mobile phase.[2] | Requires volatile solvent; derivatization may be needed for non-volatile impurities. |
| Detection | UV detector provides quantitative data for chromophoric compounds. | MS provides structural information and definitive identification based on mass spectra.[3] |
| Resolution/Efficiency | High resolution for complex mixtures. | Typically higher separation efficiency and sharper peaks for volatile compounds.[1] |
| Speed | Analysis times are generally 10-60 minutes.[6] | Can be faster for simple mixtures, with run times of a few minutes.[1] |
| Cost & Complexity | Higher initial and running costs due to high-pressure pumps and solvent consumption.[1][6] | Generally more cost-effective, though MS detectors can be expensive.[6] |
| Primary Application for this compound | Quantitative Purity Assessment: Excellent for routine QC and quantifying known impurities. | Impurity Identification: Superior for identifying unknown volatile or semi-volatile impurities. |
Logical Comparison of Techniques
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound, each offering distinct advantages.
-
HPLC-UV is the preferred method for routine quality control and accurate quantification of the main component and known, non-volatile impurities. Its operation at ambient temperature protects against potential thermal degradation of the analyte.[1][2]
-
GC-MS excels in the identification of unknown volatile and semi-volatile impurities, providing a higher degree of confidence in their structural elucidation.[2] It serves as an excellent complementary technique to HPLC for comprehensive impurity profiling and method validation.
For drug development professionals, a combined approach is often optimal. HPLC should be employed for routine purity testing and stability studies, while GC-MS should be utilized during process development and for the investigation of any unknown peaks that may arise. This dual strategy ensures a comprehensive understanding of the compound's purity profile, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. amptechfl.com [amptechfl.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
A Comparative Guide to the Synthetic Utility of 1-Phenylbut-3-yn-1-ol and Other Propargylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 1-Phenylbut-3-yn-1-ol with other representative propargylic alcohols. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the performance of these versatile building blocks in key organic transformations.
Introduction
Propargylic alcohols are a pivotal class of organic compounds, valued for their dual functionality of a hydroxyl group and a carbon-carbon triple bond. This unique structural motif allows for a diverse range of chemical transformations, making them indispensable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] this compound, with its strategic placement of a phenyl group, offers distinct reactivity and stereochemical influence compared to other propargylic alcohols. This guide will delve into a comparative analysis of its performance in several synthetically important reactions.
Key Synthetic Transformations and Comparative Data
The synthetic utility of propargylic alcohols is vast, encompassing rearrangements, cycloadditions, and coupling reactions. Below, we compare the performance of this compound with other propargylic alcohols in several of these key transformations.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds.[2] This reaction is a powerful tool for the synthesis of enones and enals. The nature of the substituents on the propargylic alcohol can significantly influence the reaction rate and outcome.
Table 1: Meyer-Schuster Rearrangement of Various Propargylic Alcohols
| Propargylic Alcohol | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Phosphorous-based Brønsted acid, Toluene, 90-110 °C | (E)-4-Phenylbut-3-en-2-one | Moderate to excellent | [3] |
| Tertiary aryl-substituted propargylic alcohols | InCl₃, Microwave | α,β-Unsaturated ketones | Good to excellent | [2] |
| Alkyl-substituted propargylic alcohols | Phosphorous-based Brønsted acid | No reaction or decomposition | - | [3] |
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[4] This reaction is highly valuable for the construction of five-membered rings, a common motif in natural products. The steric and electronic properties of the substituents on the propargylic alcohol can impact the diastereoselectivity of the intramolecular Pauson-Khand reaction.
Studies have shown that bulkier substituents at the propargylic position can lead to higher diastereoselectivity.[5] While direct comparative studies are limited, the phenyl group in this compound is expected to exert significant steric influence, potentially leading to high diastereoselectivity in intramolecular Pauson-Khand reactions of its derivatives.
Table 2: Intramolecular Pauson-Khand Reaction of Enyne Derivatives of Propargylic Alcohols
| Enyne Derived from Propargylic Alcohol | Catalyst | Diastereoselectivity | Yield (%) | Reference |
| Chiral propargylic alcohol derivatives | Co₂(CO)₈ | High | Good to excellent | [5] |
| General 1,6-enynes | Co₂(CO)₈ | Varies with substrate | Moderate to good | [4] |
A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling is a three-component reaction that provides a straightforward and atom-economical route to propargylamines. These products are versatile intermediates for the synthesis of nitrogen-containing heterocycles and biologically active molecules.[6]
The reactivity in A³ coupling can be influenced by the nature of the alkyne. While direct comparative yields for this compound are not extensively documented in single studies, the general applicability of the A³ coupling to a wide range of propargylic alcohols is well-established.
Table 3: A³ Coupling Reaction with Various Propargylic Alcohols
| Alkyne | Aldehyde | Amine | Catalyst | Yield (%) | Reference |
| Phenylacetylene | Benzaldehyde | Piperidine | Cu/Al alloy | 94 | [6] |
| Propargyl alcohol | Various | Various | Dicopper-catalyzed | Complex mixtures | [7] |
Synthesis of Furans
Propargylic alcohols are valuable precursors for the synthesis of substituted furans. Gold-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds provide an efficient route to polysubstituted furans. The substitution pattern of the propargylic alcohol plays a crucial role in the success of this transformation.
Research indicates that a phenyl group at the propargylic position of the alcohol is essential for the efficient formation of the furan product. Reactions with propargylic alcohols bearing a methyl group at this position resulted in complex mixtures. This highlights the superior utility of this compound in this specific synthetic application.
Table 4: Gold-Catalyzed Synthesis of Furans from Propargylic Alcohols and Acetylacetone
| Propargylic Alcohol | Catalyst System | Product | Yield (%) | Reference |
| 1,3-Diphenylprop-2-yn-1-ol | AuBr₃/AgOTf | 1-(2,5-Diphenylfuran-3-yl)ethan-1-one | 72 | [2] |
| 1-Phenylprop-2-yn-1-ol | AuBr₃/AgOTf | 1-(5-Methyl-2-phenylfuran-3-yl)ethan-1-one | Good | [2] |
| 1-Phenylbut-2-yn-1-ol | AuBr₃/AgOTf | Complex mixture | - | [2] |
Applications in Drug Development
Propargylic alcohols and their derivatives are important structural motifs in many biologically active molecules and are utilized as key intermediates in the synthesis of pharmaceuticals.[1] The alkyne functionality can act as a linchpin for the introduction of various pharmacophores through reactions like the Sonogashira coupling and click chemistry. While specific examples of marketed drugs containing the this compound scaffold are not prominent, its structural features make it an attractive starting material for the synthesis of novel therapeutic agents. The phenyl group can engage in π-stacking interactions with biological targets, and the propargyl unit provides a rigid linker and a reactive handle for further functionalization.
Experimental Protocols
Detailed experimental protocols for the key reactions discussed are provided below.
General Procedure for Meyer-Schuster Rearrangement
A solution of the propargylic alcohol (1.0 mmol) in toluene (1.0 mL) is treated with an aqueous solution of a phosphorous-based Brønsted acid (e.g., 50 wt% aq. (OH)P(O)H₂, 5–10 mol%). The reaction mixture is stirred at 90–110 °C for 18 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography if necessary.[3]
General Procedure for Intramolecular Pauson-Khand Reaction
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the enyne substrate (1.0 eq) is dissolved in anhydrous dichloromethane (to a concentration of 0.05 M). To this solution, dicobalt octacarbonyl (1.1 eq) is added in one portion. The reaction mixture is stirred at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex. N-Methylmorpholine N-oxide (NMO) (3-6 eq) is then added. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by opening the flask to the air and stirring for 30 minutes. The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for A³ Coupling Reaction
To a round-bottom flask are added the amine (1.2 mmol), aldehyde (1.0 mmol), alkyne (1.3 mmol), and a Cu/Al catalyst (0.12 mmol based on Cu) in toluene (1.7 mL). The mixture is degassed and backfilled with nitrogen and then stirred for 22 hours at 100 °C. After cooling to ambient temperature, the catalyst is filtered off. The filtrate is concentrated and the residue is purified by column chromatography to afford the desired propargylamine.[6]
General Procedure for Gold-Catalyzed Furan Synthesis
To a solution of the propargylic alcohol (1.0 equiv) and a 1,3-dicarbonyl compound (1.2 equiv) in an ionic liquid such as [EMIM][NTf₂], AuBr₃ (5 mol%) and AgOTf (15 mol%) are added at room temperature. The reaction mixture is stirred at 60 °C for 10-30 minutes. After completion, diethyl ether is added, and the product is extracted. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[2]
Visualizations
Reaction Pathway: Meyer-Schuster Rearrangement
Caption: Mechanism of the Meyer-Schuster rearrangement.
Experimental Workflow: A³ Coupling Reaction
Caption: Workflow for the A³ coupling reaction.
Conclusion
This compound demonstrates significant synthetic utility, particularly in reactions where the presence of a phenyl group at the propargylic position offers advantages in terms of reactivity and selectivity. As highlighted in the gold-catalyzed synthesis of furans, this structural feature can be crucial for achieving high yields. While direct, side-by-side comparative data with a broad range of other propargylic alcohols remains an area for further investigation, the existing literature supports the role of this compound as a valuable and versatile building block in organic synthesis. Its potential in the development of novel pharmaceuticals warrants further exploration, given the prevalence of the propargyl and phenyl motifs in bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral Resolution of 1-Phenylbut-3-yn-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers of 1-Phenylbut-3-yn-1-ol, a valuable chiral building block in asymmetric synthesis, is a critical step in the development of optically pure pharmaceuticals and fine chemicals. This guide provides an objective comparison of the primary methods for its chiral resolution: enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Performance Comparison: Enzymatic vs. Chromatographic Resolution
The choice between enzymatic and chromatographic resolution methods depends on various factors, including the desired scale of separation, required enantiomeric purity, and available resources. Below is a summary of quantitative data for each method, highlighting their respective advantages and limitations.
| Parameter | Enzymatic Kinetic Resolution (Candida antarctica Lipase B) | Chiral HPLC |
| Substrate | Racemic this compound | Racemic this compound |
| Principle | Enantioselective acylation | Differential interaction with a chiral stationary phase |
| Enantiomeric Excess (e.e.) | >99% (for the ester), ~93% (for the unreacted alcohol) | >99% for both enantiomers |
| Conversion Rate | ~50% (theoretical maximum for kinetic resolution) | Not applicable (separation method) |
| Yield | High for both the ester and the remaining alcohol | High recovery of both enantiomers |
| Throughput | Scalable for bulk separation | Typically for analytical to semi-preparative scale |
| Solvent/Mobile Phase | Organic solvents (e.g., n-hexane) | Hexane/Isopropanol mixtures |
| Key Advantage | High enantioselectivity and potential for large-scale, cost-effective production. | High purity for both enantiomers and direct analysis of enantiomeric composition. |
| Key Limitation | Maximum theoretical yield of 50% for a single enantiomer. | Limited scalability and higher cost for preparative separations. |
Experimental Protocols
Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
This protocol describes the transesterification of racemic this compound using immobilized Candida antarctica lipase B (Novozym 435) and vinyl acetate as the acyl donor.[1] The enzyme selectively acylates one enantiomer, leaving the other unreacted, thus allowing for their separation.
Materials:
-
Racemic this compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane (anhydrous)
-
Magnetic stirrer and heating plate
-
Reaction vessel
Procedure:
-
To a solution of racemic this compound in n-hexane, add Novozym 435.
-
Add vinyl acetate to the mixture. The molar ratio of alcohol to acyl donor is typically optimized for the specific reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the substrate and product using chiral GC or HPLC.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
The resulting mixture contains the acylated enantiomer (ester) and the unreacted enantiomer (alcohol), which can then be separated by standard chromatographic techniques (e.g., column chromatography).
To potentially enhance the reaction rate, microwave irradiation can be employed as an alternative to conventional heating.[1] This method has been shown to increase the initial reaction rate significantly.[1]
Chiral HPLC Resolution
This method utilizes a chiral stationary phase (CSP) to separate the enantiomers of this compound. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. A similar methodology has been effectively used for the separation of the structurally related compound, 1-phenyl-3-buten-1-ol.[2]
Materials and Equipment:
-
Racemic this compound
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H)
-
Mobile phase: Hexane and Isopropanol (HPLC grade)
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Set up the HPLC system with the Chiralcel OD-H column.
-
Equilibrate the column with the mobile phase (e.g., a 98:2 mixture of hexane and isopropanol) at a constant flow rate.[2]
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The two enantiomers will elute at different retention times. For 1-phenyl-3-buten-1-ol, the (R)-enantiomer elutes before the (S)-enantiomer.[2] The elution order for this compound would need to be determined experimentally.
-
Collect the separated enantiomer fractions for further use.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Workflow for the chiral HPLC resolution of this compound.
References
A Comparative Guide to the Reaction Mechanisms of 1-Phenylbut-3-yn-1-ol: Insights from DFT Studies and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 1-phenylbut-3-yn-1-ol, a secondary propargyl alcohol. Due to the limited direct DFT studies on this specific molecule, this guide leverages comprehensive research on the closely related and structurally analogous 1-phenyl-2-propyn-1-ol to predict and understand its reactivity. The primary reaction pathway for propargyl alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds.[1][2] This transformation can be catalyzed by acids or transition metals, offering different reaction conditions and selectivities.[1]
Predicted Primary Reaction: The Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is a well-established acid-catalyzed isomerization of secondary and tertiary propargyl alcohols. For a terminal alkyne like this compound, the expected product is an α,β-unsaturated aldehyde. The generally accepted mechanism involves three key steps:
-
Protonation: The hydroxyl group is rapidly protonated by an acid catalyst.
-
1,3-Hydroxyl Shift: This is the slow, rate-determining step where the protonated hydroxyl group migrates from the C1 position to the C3 position, forming an allene intermediate.
-
Tautomerization and Deprotonation: The resulting allenol intermediate undergoes keto-enol tautomerization followed by deprotonation to yield the final α,β-unsaturated aldehyde.[1]
The formation of the unsaturated carbonyl compound is an irreversible process.[1]
Alternative Catalytic Systems
While traditionally induced by strong acids, the Meyer-Schuster rearrangement can also be facilitated by milder catalysts, which can offer improved yields and stereoselectivity.[1] Transition metal-based catalysts, such as those involving gold (Au), ruthenium (Ru), and silver (Ag), are effective alternatives.[1] For instance, gold(I) catalysts have been extensively studied for their ability to activate alkyne functionalities.
Comparative Analysis of Catalytic Systems for Propargyl Alcohol Rearrangement
The following table summarizes experimental data for the Meyer-Schuster rearrangement of 1-phenyl-2-propyn-1-ol, which serves as a model for the reactivity of this compound.
| Catalyst System | Substrate | Product | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Ref. |
| NHC-Au-OTf | 1-phenyl-2-propyn-1-ol | Cinnamaldehyde | Dioxane | 50 | 30 | 99 | [3] |
| NHC-Au-OTf | 1-phenyl-2-propyn-1-ol | Cinnamaldehyde | Toluene | 50 | 30 | 99 | [3] |
| NHC-Au-OTf | 1-phenyl-2-propyn-1-ol | Cinnamaldehyde | CH2Cl2 | 50 | 30 | 85 | [3] |
| NHC-Au-OTf | 1-phenyl-2-propyn-1-ol | Cinnamaldehyde | THF | 50 | 30 | 70 | [3] |
| PTSA (p-Toluenesulfonic acid) | ω-Alkynyl-ω-carbinol lactams | Enamides | - | - | - | - | [1] |
| InCl3 (Microwave-assisted) | Propargyl alcohols | α,β-unsaturated carbonyls | - | - | - | Excellent yields | [1] |
Experimental Protocols
General Procedure for Gold-Catalyzed Meyer-Schuster Rearrangement of 1-phenyl-2-propyn-1-ol:
To a 2 mL glass screw-top vial, NHC-Au-OTf (1.8 mg, 0.0025 mmol), the desired solvent (200 µL), and 1-phenyl-2-propyn-1-ol (61 µL, 0.5 mmol) are added. The vial is then placed in an oil bath at 50°C with magnetic stirring. The reaction progress is monitored by taking 10 µL aliquots of the reaction mixture and dissolving them in 500 µL of non-anhydrous CDCl3 for ¹H NMR analysis. The conversion is calculated based on the integral intensities of the signals corresponding to the starting material and the cinnamaldehyde product.[3]
DFT Insights into the Reaction Mechanism
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of the Meyer-Schuster rearrangement. For the gold(I)-catalyzed reaction of 1-phenyl-2-propyn-1-ol, DFT studies support a mechanism involving the formation of a key allenyl-gold intermediate.
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways.
Figure 1: Acid-catalyzed Meyer-Schuster rearrangement of this compound.
References
A Comparative Guide to the Isomeric Purity Assessment of 1-Phenylbut-3-yn-1-ol
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is a critical parameter influencing biological activity, pharmacological properties, and overall safety. 1-Phenylbut-3-yn-1-ol, a propargyl alcohol, possesses a stereocenter at the carbinol carbon, making the accurate assessment of its enantiomeric purity essential for its application in asymmetric synthesis and pharmaceutical development. This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of this compound, supported by detailed experimental protocols and comparative data.
The principal methods for assessing the enantiomeric excess of chiral alcohols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each technique offers distinct advantages and is suited to different analytical challenges.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its versatility and the wide availability of chiral stationary phases (CSPs).[2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving the enantiomers of aromatic alcohols.[4]
Experimental Protocol:
A typical chiral HPLC method for the analysis of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, for instance, a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A normal-phase eluent, typically a mixture of hexane and a polar alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane:IPA.[5] For basic analytes, a small amount of an amine modifier (e.g., 0.1% diethylamine) can be added to improve peak shape, while an acidic modifier (e.g., 0.1% trifluoroacetic acid) is used for acidic compounds.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where the phenyl group of the analyte absorbs, for example, 220 nm.
-
Sample Preparation: The sample of this compound is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Data Presentation:
| Parameter | Typical Value/Range | Reference |
| Resolution (Rs) | > 1.5 | General HPLC practice |
| Analysis Time | 10 - 30 minutes | [5] |
| Limit of Detection (LOD) | 1 - 10 µg/mL | |
| Limit of Quantification (LOQ) | 5 - 25 µg/mL | |
| Precision (%RSD) | < 2% | General HPLC practice |
| Pros | High versatility, wide availability of CSPs, robust and reproducible. | [2][3] |
| Cons | Higher solvent consumption compared to SFC and GC, longer analysis times than SFC. | [6] |
Workflow Diagram:
Caption: Chiral HPLC workflow for this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For alcohols, derivatization is often employed to increase volatility and improve separation.[7]
Experimental Protocol:
A chiral GC method for this compound would typically involve:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Chiral Stationary Phase: A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Oven Temperature Program: A temperature gradient may be used to optimize separation, for example, starting at 100 °C and ramping to 180 °C at 5 °C/min.
-
Sample Preparation (Derivatization): The hydroxyl group of this compound is often derivatized to an ester (e.g., acetate or trifluoroacetate) to enhance volatility. A common procedure involves reacting the alcohol with acetic anhydride or trifluoroacetic anhydride in the presence of a catalyst.[7]
-
Injection: 1 µL of the derivatized sample solution is injected in split mode.
Data Presentation:
| Parameter | Typical Value/Range | Reference |
| Resolution (Rs) | > 1.2 | General GC practice |
| Analysis Time | 15 - 40 minutes | [7] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | General GC practice |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | General GC practice |
| Precision (%RSD) | < 3% | General GC practice |
| Pros | High resolution, high sensitivity, especially with FID. | [8] |
| Cons | Requires derivatization for polar analytes, analyte must be thermally stable. | [7] |
Workflow Diagram:
Caption: Chiral GC workflow for this compound.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is increasingly recognized as a green and efficient alternative to HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, often with a polar co-solvent, leading to faster analysis times and reduced organic solvent consumption.[6][7]
Experimental Protocol:
A chiral SFC method for this compound would be as follows:
-
Instrumentation: An SFC system with a back-pressure regulator, a CO2 pump, a co-solvent pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are commonly used (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: Supercritical CO2 with a polar modifier such as methanol or ethanol. The modifier percentage is optimized to achieve the best separation, often in the range of 5-40%.
-
Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.
-
Back Pressure: Maintained at a constant pressure, for example, 150 bar.
-
Column Temperature: Often around 35-40 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
Sample Preparation: The sample is dissolved in the co-solvent or a compatible solvent mixture.
Data Presentation:
| Parameter | Typical Value/Range | Reference |
| Resolution (Rs) | > 1.5 | General SFC practice |
| Analysis Time | < 10 minutes | [6][9] |
| Limit of Detection (LOD) | 1 - 10 µg/mL | General SFC practice |
| Limit of Quantification (LOQ) | 5 - 25 µg/mL | General SFC practice |
| Precision (%RSD) | < 2% | General SFC practice |
| Pros | Fast analysis, reduced organic solvent use, high efficiency. | [6][7] |
| Cons | Requires specialized instrumentation, higher initial instrument cost. | [6] |
Caption: NMR workflow for enantiomeric excess determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
A Comparative Guide to the Stability of 1-Phenylbut-3-yn-1-ol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of 1-Phenylbut-3-yn-1-ol against its structurally similar counterparts: 1-Phenylbut-3-en-1-ol, 1-Phenylbutan-1-ol, and Propargyl Alcohol. The stability of a compound is a critical parameter in drug development and chemical synthesis, influencing its shelf-life, formulation, and degradation pathways. This document outlines the expected stability profiles based on the inherent reactivity of their functional groups and provides standardized experimental protocols for their assessment.
Comparative Stability Analysis
The stability of the four compounds is primarily dictated by the interplay of three key structural features: the secondary benzylic alcohol, the terminal unsaturation (alkyne, alkene, or lack thereof), and the absence of the phenyl group in the case of propargyl alcohol.
-
1-Phenylbutan-1-ol , the saturated analogue, is anticipated to be the most stable among the phenyl-containing compounds under thermal and oxidative stress. The absence of π-bonds in the side chain reduces its susceptibility to oxidation and polymerization.
-
1-Phenylbut-3-en-1-ol is expected to be less stable than its saturated counterpart due to the presence of the terminal alkene. The double bond is susceptible to oxidation, and the allylic position can be a site for radical formation.
-
This compound , the target compound, is predicted to be the least stable of the three phenyl derivatives. The terminal alkyne is a high-energy functional group, making it more reactive towards hydration, oxidation, and polymerization. The acidity of the terminal proton also introduces an additional pathway for degradation, particularly in the presence of bases.
-
Propargyl Alcohol , lacking the stabilizing phenyl group, is known to be thermally sensitive and can undergo hazardous decomposition, especially in the presence of bases or at elevated temperatures.[1]
The phenyl group in the three phenyl-containing compounds provides resonance stabilization to the benzylic position, which can influence the degradation pathways of the secondary alcohol.
Quantitative Stability Data
While direct comparative experimental studies on the stability of these specific compounds are not extensively available in the public domain, the following table summarizes expected stability trends and available physical data. The stability data is inferred from the known reactivity of the functional groups present.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Thermal Stability | Expected Oxidative Stability | Expected pH Stability |
| This compound | C₁₀H₁₀O | 146.19 | Not available | Low | Low | Sensitive to strong acids and bases | |
| 1-Phenylbut-3-en-1-ol | C₁₀H₁₂O | 148.20 | ~234 | Moderate | Low to Moderate | Generally stable, may undergo acid-catalyzed rearrangement | |
| 1-Phenylbutan-1-ol | C₁₀H₁₄O | 150.22 | ~238 | High | Moderate | Generally stable | |
| Propargyl Alcohol | C₃H₄O | 56.06 | 114-115 | Low (can polymerize with heat/base)[2] | Moderate | Unstable with strong bases |
Experimental Protocols
To quantitatively assess the stability of this compound and its analogues, a series of forced degradation studies should be conducted alongside long-term and accelerated stability testing. The following are detailed methodologies for key experiments.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.
a) Hydrolytic Degradation:
-
Protocol: Prepare solutions of the test compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
-
Conditions: Store the solutions at 60°C for up to 7 days.
-
Analysis: At specified time points (e.g., 0, 1, 3, 7 days), withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation.
b) Oxidative Degradation:
-
Protocol: Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent and add 3% hydrogen peroxide.
-
Conditions: Store the solution at room temperature for 24 hours.
-
Analysis: Analyze the sample at initial and final time points by HPLC to quantify the degradation.
c) Thermal Degradation:
-
Protocol: Expose the solid compound to dry heat at a temperature significantly higher than the recommended storage temperature (e.g., 80°C).
-
Conditions: Maintain the temperature for up to 7 days.
-
Analysis: At specified intervals, dissolve the sample and analyze by HPLC. Additionally, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and thermal events.
d) Photostability:
-
Protocol: Expose the solid compound and its solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the exposed samples and a dark control by HPLC.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths and to assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Thermal Analysis (TGA/DSC)
-
TGA Protocol: Heat a small sample (5-10 mg) in a TGA instrument under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature where complete decomposition occurs. The onset of weight loss indicates the decomposition temperature.
-
DSC Protocol: Heat a small sample (2-5 mg) in a sealed aluminum pan in a DSC instrument under an inert atmosphere at a constant heating rate (e.g., 10 °C/min). This will reveal thermal events such as melting, boiling, and decomposition.
Visualizations
Logical Flow of Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive stability assessment of a chemical compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Phenylbut-3-yn-1-ol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-Phenylbut-3-yn-1-ol are paramount for ensuring laboratory safety and environmental compliance. This document provides a clear, step-by-step guide for the safe disposal of this compound, aligning with established safety protocols for hazardous chemical waste.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Personnel handling this chemical must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Handling Spills:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Absorb the spill using an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
The ultimate disposal of this compound must be conducted through an approved and licensed professional waste disposal service.[1]
-
Follow all federal, state, and local environmental regulations governing hazardous waste disposal.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 1743-36-8 |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Physical Form | Liquid[1] |
| Storage Temperature | 2-8°C under an inert atmosphere[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Phenylbut-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Phenylbut-3-yn-1-ol (CAS No. 1743-36-8). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Eye irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields and a face shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemically resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat, long-sleeved | --- |
| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges | Recommended when working in poorly ventilated areas or when there is a risk of inhaling vapors or aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's stability.
Operational Plan:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Use non-sparking tools.
-
Keep away from heat, sparks, and open flames.
-
-
Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Storage Plan:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 1).
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Disposal Plan:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain.
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
